Fmoc-Ile-OH-15N
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i22+1 |
InChIキー |
QXVFEIPAZSXRGM-FYOZIULDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Fmoc-Ile-OH-15N: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Ile-OH-15N, or N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-15N, is a stable isotope-labeled amino acid derivative crucial for advanced research in proteomics, metabolomics, and drug development. The incorporation of the heavy isotope ¹⁵N provides a distinct mass shift, enabling precise tracking and quantification of isoleucine residues in peptides and proteins through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and visualizations of key workflows.
Core Properties of this compound
The physical and chemical properties of this compound are fundamental to its application in chemical synthesis and analysis. The following tables summarize key quantitative data for this compound.
Chemical and Physical Data
| Property | Value | References |
| Chemical Formula | C₂₁H₂₃¹⁵NO₄ | [1] |
| Molecular Weight | 354.41 g/mol | [1][2] |
| Appearance | White to off-white solid/fine crystalline powder | [1][3] |
| Melting Point | 145-147 °C | |
| CAS Number | 204633-89-6 | |
| EC Number | 276-255-9 |
Purity and Isotopic Enrichment
| Specification | Value | References |
| Isotopic Purity (¹⁵N) | ≥98 atom % | |
| Chemical Purity | ≥98% to 99.90% |
Storage and Handling
| Condition | Recommendation | References |
| Long-term Storage | -20°C to -80°C | |
| Short-term Storage | 2-8°C, desiccated, protected from light | |
| In Solvent | -80°C (up to 6 months), -20°C (up to 1 month) |
Applications in Research
This compound is a versatile tool with primary applications in:
-
Peptide Synthesis : It is a building block in Fmoc solid-phase peptide synthesis (SPPS) for producing peptides with ¹⁵N-labeled isoleucine residues. These labeled peptides are instrumental in structural and functional studies.
-
Quantitative Proteomics : Labeled peptides synthesized with this compound can serve as internal standards for the absolute quantification of proteins by mass spectrometry.
-
Biomolecular NMR : The ¹⁵N label is NMR-active, making it suitable for protein structure determination and dynamic studies.
-
Metabolic Flux Analysis : It can be used as a tracer to follow the metabolic fate of isoleucine in cellular systems.
Experimental Protocols
While specific experimental conditions may vary, the following sections provide detailed methodologies for the key applications of this compound.
Protocol 1: Incorporation of this compound into a Peptide using Fmoc SPPS
This protocol outlines the standard steps for incorporating the labeled amino acid into a peptide chain on a solid support resin.
1. Resin Preparation:
- Start with a suitable resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides).
- Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
- If starting a new peptide, couple the first standard Fmoc-amino acid to the resin.
2. Fmoc Deprotection:
- Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
- Repeat the piperidine treatment once more for 5-10 minutes.
- Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and dibenzofulvene byproduct.
3. Coupling of this compound:
- Prepare the activation solution: Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU/TBTU (3-5 equivalents) in DMF.
- Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution. Pre-activation for a few minutes is recommended.
- Add the activated this compound solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing:
- After successful coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents.
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with DCM and dry it.
- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude labeled peptide.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and isotopic incorporation of the final peptide using mass spectrometry.
Protocol 2: Use as an Internal Standard for MS Quantification
1. Synthesis of Labeled Peptide:
- Synthesize a peptide sequence corresponding to a target peptide from your protein of interest, incorporating this compound at the appropriate isoleucine position using the protocol above.
- Purify this labeled peptide to a high degree (>95%) and accurately determine its concentration (e.g., by amino acid analysis). This is your heavy internal standard.
2. Sample Preparation:
- Lyse the biological sample (e.g., cells, tissue) to extract proteins.
- Digest the proteins into peptides using a protease like trypsin.
3. Spiking the Sample:
- Add a known amount of the purified heavy internal standard peptide to the digested biological sample.
4. LC-MS/MS Analysis:
- Analyze the mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Develop a method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to monitor for both the native ("light") peptide from the biological sample and the ¹⁵N-labeled ("heavy") internal standard.
- The two peptides will co-elute from the LC column but will be distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer due to the ¹⁵N label.
5. Quantification:
- Generate extracted ion chromatograms (XICs) for both the light and heavy peptides.
- Calculate the area under the curve for each peak.
- The concentration of the native peptide in the sample is determined by the ratio of the peak area of the light peptide to the peak area of the heavy peptide, multiplied by the known concentration of the spiked-in heavy standard.
Visualizations of Key Workflows
The following diagrams, generated using Graphviz, illustrate the core processes involving this compound.
Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis.
Caption: Workflow for quantitative mass spectrometry using a ¹⁵N-labeled internal standard.
References
Physical and chemical characteristics of Fmoc-Ile-OH-15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of Fmoc-Ile-OH-15N (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-15N). The document details its properties, provides experimental protocols for its synthesis and analysis, and outlines a general workflow for its quality control. This isotopically labeled amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), particularly for producing 15N-labeled peptides used in quantitative proteomics, metabolic flux analysis, and structural biology studies by NMR and mass spectrometry.
Core Physical and Chemical Characteristics
This compound is a white to off-white solid.[1] Its key physical and chemical properties are summarized in the table below. These specifications are compiled from various commercial suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₃¹⁵NO₄ | [1][2] |
| Molecular Weight | 354.41 g/mol | [1][3] |
| CAS Number | 204633-89-6 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 145-147 °C | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity (Assay) | ≥99% (CP) | |
| Solubility | Soluble in DMSO (125 mg/mL with sonication) | |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Spectroscopic and Analytical Data
While specific spectra for each batch should be obtained, the following table outlines the expected analytical characteristics for this compound.
| Analytical Technique | Expected Characteristics |
| Mass Spectrometry | Mass shift of M+1 compared to the unlabeled analogue. |
| NMR Spectroscopy | Suitable for bio-NMR applications. The ¹⁵N label allows for specific detection in ¹⁵N-NMR experiments. |
| Infrared Spectroscopy | Characteristic peaks for the Fmoc group, carboxylic acid, and amide functionalities. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These are generalized protocols adapted for this specific compound.
Synthesis of this compound
The synthesis of this compound is typically achieved by reacting L-Isoleucine-¹⁵N with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
Materials:
-
L-Isoleucine-¹⁵N
-
Fmoc-OSu (1.05 equivalents)
-
10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate
-
Dioxane or acetone (B3395972)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Amino Acid: Dissolve L-Isoleucine-¹⁵N (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash with diethyl ether to remove any unreacted Fmoc-Cl or byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the Fmoc-amino acid to precipitate.
-
-
Extraction: Extract the precipitated this compound with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum.
Quality Control and Characterization
A comprehensive quality control workflow is essential to ensure the purity and identity of the synthesized this compound.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 254 nm or 280 nm.
-
Expected Result: A single major peak indicating high purity (typically ≥99%).
2. Identity Confirmation by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry.
-
Mode: Positive or negative ion mode.
-
Expected Result: A molecular ion peak corresponding to the calculated mass of this compound (354.41 Da).
3. Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HR-MS):
-
NMR: ¹H NMR and ¹³C NMR to confirm the structure and ¹⁵N NMR to confirm the presence and enrichment of the ¹⁵N isotope.
-
HR-MS: To precisely determine the mass and calculate the percentage of isotopic purity.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and quality control of this compound.
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: The quality control process for verifying the purity and identity of this compound.
Applications in Research and Development
This compound is a valuable tool for:
-
Quantitative Proteomics: Used as an internal standard for accurate quantification of proteins in complex biological samples.
-
Metabolic Flux Analysis: Enables the tracing of metabolic pathways involving isoleucine.
-
Structural Biology: Facilitates protein structure and dynamics studies using NMR spectroscopy.
-
Drug Development: Incorporated into peptide-based drug candidates to study their metabolic fate and pharmacokinetic profiles.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ile-OH-15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 9-fluorenylmethoxycarbonyl (Fmoc) protected L-Isoleucine with nitrogen-15 (B135050) (¹⁵N) isotopic labeling (Fmoc-Ile-OH-¹⁵N). This isotopically labeled amino acid is a critical reagent in various advanced research and drug development applications, particularly in protein structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and its application in metabolic labeling.
Introduction
Fmoc-Ile-OH-¹⁵N is an amino acid derivative where the alpha-amino group is protected by the base-labile Fmoc group, and the nitrogen atom is the heavy isotope ¹⁵N. The Fmoc protecting group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation. The ¹⁵N isotope serves as a valuable probe in NMR spectroscopy for protein structure and dynamics studies and as an internal standard for quantitative mass spectrometry-based proteomics. The synthesis and purification of this compound require precise control over reaction conditions to ensure high chemical and isotopic purity.
Synthesis of Fmoc-Ile-OH-¹⁵N
The synthesis of Fmoc-Ile-OH-¹⁵N is achieved by the reaction of ¹⁵N-labeled L-Isoleucine with an Fmoc-donating reagent, most commonly N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This method is preferred over using 9-fluorenylmethyl chloroformate (Fmoc-Cl) as it minimizes the formation of dipeptide impurities.
Experimental Protocol: Fmoc Protection of L-Isoleucine-¹⁵N
This protocol details the procedure for the Fmoc protection of ¹⁵N-labeled L-Isoleucine.
Materials:
-
L-Isoleucine-¹⁵N (isotopic purity ≥ 98%)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Distilled Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve L-Isoleucine-¹⁵N (1.0 equivalent) in a 2:1 (v/v) mixture of dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with distilled water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ile-OH-¹⁵N will form.
-
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Fmoc-Ile-OH-¹⁵N.
Purification of Fmoc-Ile-OH-¹⁵N
The crude product from the synthesis typically requires purification to remove any unreacted starting materials and by-products to achieve the high purity required for peptide synthesis and other applications. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for this purification.
Experimental Protocol: RP-HPLC Purification
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 stationary phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude Fmoc-Ile-OH-¹⁵N in a minimal amount of a 1:1 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Flow Rate: 10-20 mL/min.
-
Detection: 265 nm and 280 nm.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes is a good starting point and can be optimized based on the initial analytical run.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis and purification of Fmoc-Ile-OH-¹⁵N.
| Parameter | Value |
| Synthesis | |
| Starting Material | L-Isoleucine-¹⁵N |
| Reagent | Fmoc-OSu |
| Typical Yield (Crude) | 85-95% |
| Purification | |
| Method | Preparative RP-HPLC |
| Typical Recovery | 70-85% |
| Final Product | |
| Chemical Purity (HPLC) | ≥ 99% |
| Isotopic Purity (MS) | ≥ 98% ¹⁵N |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₁H₂₃¹⁵NO₄ |
| Molecular Weight | 354.42 g/mol |
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm) and the isoleucine side chain. The alpha-proton signal will be a doublet of doublets. |
| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the ¹⁵N-labeled compound. |
Application Workflow: Metabolic Labeling for Protein NMR
Fmoc-Ile-OH-¹⁵N is a precursor for the synthesis of ¹⁵N-labeled peptides, which can be used in various applications. A primary use is in cell-free protein synthesis or metabolic labeling of cells to produce ¹⁵N-labeled proteins for NMR structural studies.
Workflow for ¹⁵N-Labeling and NMR Analysis
Caption: Application workflow of Fmoc-Ile-OH-¹⁵N in protein labeling for NMR analysis.
This workflow illustrates two primary routes for utilizing ¹⁵N-labeled isoleucine. In the first, Fmoc-Ile-OH-¹⁵N is used in SPPS to create specific ¹⁵N-labeled peptides. In the second, ¹⁵N-Isoleucine (derived from the deprotection of Fmoc-Ile-OH-¹⁵N or synthesized directly) is used in metabolic labeling of cell cultures to produce ¹⁵N-labeled proteins. These labeled proteins are then purified and analyzed by NMR spectroscopy to gain insights into their structure, dynamics, and interactions.
Conclusion
The synthesis and purification of Fmoc-Ile-OH-¹⁵N are well-established processes that yield a high-purity product essential for modern biochemical and pharmaceutical research. The protocols and data presented in this guide provide a solid foundation for researchers to produce and utilize this valuable isotopically labeled amino acid in their studies, ultimately contributing to advancements in our understanding of protein science and the development of novel therapeutics.
A Technical Guide to Fmoc-L-Isoleucine-¹⁵N for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Fmoc-L-Isoleucine-¹⁵N (Fmoc-Ile-OH-¹⁵N), a critical reagent for peptide synthesis and advanced biomedical research. It details commercial suppliers, quality control protocols, and applications, with a focus on enabling precise quantification and structural analysis of peptides and proteins through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Commercial Sourcing and Specifications
The procurement of high-quality isotopically labeled amino acids is foundational to the success of subsequent experiments. Fmoc-Ile-OH-¹⁵N is available from several reputable suppliers, each providing specific grades and purities. Researchers should carefully consider the isotopic enrichment and chemical purity required for their application.
Below is a comparative summary of specifications from leading commercial suppliers.
| Supplier | Product Name | CAS Number | Isotopic Purity (¹⁵N) | Chemical Purity | Molecular Weight | Storage Temperature |
| Sigma-Aldrich | Fmoc-Ile-OH-¹⁵N | 204633-89-6 | ≥98 atom % | ≥99% (CP) | 354.41 | Room Temperature |
| Cambridge Isotope Laboratories, Inc. | L-Isoleucine-N-Fmoc (¹⁵N, 98%) | N/A | ≥98% | ≥98% | 354.41 | +2°C to +8°C |
| MedChemExpress | Fmoc-Ile-OH-¹⁵N | 204633-89-6 | Not Specified | >98.0% | 354.41 | -20°C (3 years) |
| BLD Pharm | Fmoc-Ile-OH-¹⁵N | 204633-89-6 | Not Specified | Not Specified | 354.41 | 2-8°C |
Data compiled from supplier websites.[1][2][3] Specifications are subject to change and should be confirmed with the supplier via a Certificate of Analysis (CoA) for the specific lot.
Experimental Protocols and Methodologies
The successful use of Fmoc-Ile-OH-¹⁵N in research, particularly in applications like quantitative proteomics and structural biology, necessitates rigorous quality control and validated synthesis protocols.[4]
Quality Control Workflow for Incoming Reagents
It is critical to verify the identity, purity, and isotopic enrichment of the starting material. A comprehensive quality control (QC) process ensures that the material is fit-for-purpose.
Methodology for Purity and Identity Verification:
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC (RP-HPLC). The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected into the system. Purity is determined by the area of the main peak relative to the total area of all peaks detected, typically at 210-220 nm.
-
Mass Spectrometry (MS): The molecular weight is confirmed by MS. For ¹⁵N-labeled compounds, the isotopic profile is analyzed to determine the percentage of incorporation. This involves comparing the empirical mass spectrum against theoretical profiles with varying enrichment rates to find the best fit.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the amino acid derivative, ensuring the Fmoc group is intact and correctly positioned.
Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the predominant method for synthesizing peptides. The use of an Fmoc protecting group allows for mild deprotection conditions, which is advantageous for complex or modified peptides.
Core Steps:
-
Resin Preparation: Select a resin appropriate for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin.
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a base, typically a solution of 20% piperidine (B6355638) in DMF. This exposes a free amine for the next coupling step.
-
Coupling Cycle:
-
Activate the carboxyl group of the incoming Fmoc-Ile-OH-¹⁵N with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma).
-
Add the activated amino acid to the resin to form a new peptide bond.
-
Wash the resin thoroughly to remove excess reagents.
-
-
Iteration: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and simultaneously remove any side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane (B1312306) and water).
-
Purification: Purify the crude peptide, typically using preparative RP-HPLC.
-
Analysis: Confirm the identity and purity of the final ¹⁵N-labeled peptide using analytical HPLC and mass spectrometry.
Application in Structural Biology and Quantitative Proteomics
The incorporation of ¹⁵N provides a powerful probe for NMR spectroscopy and a distinct mass signature for MS-based quantification.
Workflow for ¹⁵N-Labeled Peptide Analysis
The ultimate goal of synthesizing a ¹⁵N-labeled peptide is often for structural or quantitative analysis. The workflow below illustrates the path from the labeled amino acid to final analytical insights.
References
A Technical Guide to Fmoc-Ile-OH-15N: Identification, Synthesis, and Application in Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-isoleucine-15N (Fmoc-Ile-OH-15N), a stable isotope-labeled amino acid crucial for modern proteomics and drug discovery. This document details its identification, provides a comprehensive protocol for its incorporation into synthetic peptides, and illustrates its application in the quantitative analysis of cellular signaling pathways.
Identification and Properties of this compound
This compound is a derivative of the amino acid isoleucine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the nitrogen atom is the heavy isotope 15N.[1][2] This isotopic labeling allows for the differentiation of the labeled peptide from its natural counterpart in mass spectrometry, making it an invaluable tool for quantitative proteomics.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 204633-89-6 | [1][2] |
| Molecular Formula | C₂₁H₂₃¹⁵NO₄ | [2] |
| Molecular Weight | 354.41 g/mol | |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-15N, Fmoc-L-isoleucine-15N | |
| Appearance | White to off-white solid/crystalline powder | |
| Isotopic Purity | Typically ≥98 atom % 15N | |
| Chemical Purity | Typically ≥99% | |
| Melting Point | 145-147 °C | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the β-branched side chain of isoleucine, coupling can sometimes be challenging. The following protocol is optimized for efficient incorporation, particularly for sequences considered "difficult".
Materials and Reagents:
-
This compound
-
SPPS Resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (no color change) indicates a complete coupling reaction. If the test is positive, a second coupling is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Key Parameters for this compound Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HBTU/HOBt | Highly efficient for sterically hindered amino acids like isoleucine. |
| Equivalents (AA:Coupling Reagent:Base) | 3 : 2.9 : 6 | Ensures complete activation and coupling. |
| Reaction Time | 1-2 hours (extend if necessary) | Allows sufficient time for the sterically hindered coupling to proceed to completion. |
| Monitoring | Ninhydrin (Kaiser) Test | Confirms the completion of the coupling reaction. |
| Difficult Sequences | Consider double coupling or alternative solvents (e.g., NMP). | Overcomes aggregation and improves coupling efficiency. |
Application in Signaling Pathway Analysis: EGFR-MAPK Pathway
Stable isotope-labeled peptides synthesized with this compound are powerful tools for quantitative proteomics, particularly in the study of cellular signaling pathways. One prominent example is the analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.
The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, combined with mass spectrometry, allows for the precise quantification of changes in protein and phosphorylation levels upon pathway activation or inhibition. In this approach, one cell population is grown in a medium containing "light" (natural abundance) amino acids, while another is grown in a medium with "heavy" (e.g., 15N-labeled) amino acids.
A peptide containing 15N-isoleucine, synthesized using this compound, can be used as an internal standard. This standard, with a known concentration, is spiked into a sample of cellular lysate. By comparing the mass spectrometry signal intensities of the "heavy" internal standard to the corresponding "light" endogenous peptide, the absolute quantity of the target protein or its post-translationally modified form (e.g., phosphorylated) can be determined with high accuracy.
Below is a diagram illustrating the workflow for quantifying a phosphopeptide from the EGFR signaling pathway using a 15N-labeled internal standard.
Figure 1: This diagram illustrates the experimental workflow for quantifying the phosphorylation of a key protein, ERK, in the EGFR-MAPK signaling pathway. A stable isotope-labeled peptide standard containing 15N-isoleucine is used for accurate quantification by mass spectrometry.
Conclusion
This compound is a vital reagent for the synthesis of isotopically labeled peptides. The detailed protocol provided in this guide, which addresses the challenges of coupling a sterically hindered amino acid, enables its successful incorporation into desired peptide sequences. The resulting labeled peptides are indispensable tools for quantitative proteomics, allowing for precise and accurate measurements of protein and post-translational modification dynamics in complex biological systems, such as the EGFR signaling pathway. This capability is fundamental for advancing our understanding of cellular processes and for the development of novel therapeutics.
References
- 1. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications. The principal advantage of Fmoc chemistry lies in its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups, thereby preserving the integrity of the growing peptide chain.[1][2] This guide provides a comprehensive overview of the synthesis, application, and analysis of Fmoc-protected amino acids.
Synthesis of Fmoc-Protected Amino Acids
The synthesis of Fmoc-amino acids is typically achieved by the reaction of a free amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3] The reaction is performed in an aqueous basic solution to deprotonate the amino group of the amino acid, enhancing its nucleophilicity. Fmoc-OSu is often preferred due to its increased stability and lower propensity for the formation of oligopeptide byproducts.[3]
Experimental Protocol: General Synthesis of an Fmoc-Amino Acid
This protocol describes a general method for the synthesis of an Fmoc-amino acid using Fmoc-OSu.
-
Dissolution of Amino Acid : Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu : In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone. Slowly add this solution to the amino acid mixture with vigorous stirring, maintaining the temperature at 0-5°C.[4]
-
Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.
-
Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification and Extraction : Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using dilute hydrochloric acid, which will precipitate the Fmoc-amino acid. Extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification : If necessary, the crude product can be purified by recrystallization or column chromatography.
Table 1: Synthesis Yields of Selected Fmoc-Amino Acids
| Fmoc-Amino Acid | Starting Material | Yield (%) | Reference |
| Fmoc-Ala(N3)-OH | Fmoc-Dap-OH | 62-75 | |
| Fmoc-Aha-OH | Fmoc-Dab-OH | 65-74 |
The Chemistry of Fmoc Deprotection
A critical step in SPPS is the selective removal of the Nα-Fmoc group to expose the amine for the subsequent coupling reaction. This is achieved under mild basic conditions, most commonly using a solution of a secondary amine, such as 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).
The deprotection proceeds via a two-step β-elimination mechanism. First, the base abstracts the acidic proton on the C9 position of the fluorenyl ring. The resulting carbanion is stabilized by the aromatic system. Subsequently, the molecule undergoes elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection then traps the reactive DBF to form a stable adduct, driving the reaction to completion.
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Caption: Mechanism of Fmoc deprotection.
Experimental Protocol: Fmoc Deprotection in SPPS
-
Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection : Drain the solvent and add a solution of 20% piperidine in DMF to the resin. Shake or agitate for 5 minutes.
-
Final Deprotection : Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Continue to shake for an additional 15 minutes.
-
Washing : Drain the solution and thoroughly wash the resin multiple times with DMF to remove all traces of piperidine and the DBF-piperidine adduct.
The progress of the deprotection can be monitored by UV spectrophotometry, as the DBF-piperidine adduct has a strong absorbance around 300 nm.
Coupling of Fmoc-Protected Amino Acids in SPPS
Following deprotection, the next Fmoc-protected amino acid in the sequence is coupled to the newly exposed N-terminal amine of the growing peptide chain. This amide bond formation requires the activation of the C-terminal carboxylic acid of the incoming amino acid. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. These reagents are broadly classified into carbodiimides, and phosphonium (B103445) or aminium/uronium salts.
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Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.
Table 2: Comparison of Common Coupling Reagents
| Reagent Class | Example | Name | Key Features |
| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Cost-effective; requires an additive (e.g., HOBt, Oxyma) to suppress racemization. |
| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient and fast-reacting; requires a non-nucleophilic base. |
| Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More potent than HBTU, especially for hindered couplings. |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective and generates a non-explosive byproduct (HMPA). |
Experimental Protocol: Amino Acid Coupling with HBTU
-
Resin Preparation : The deprotected peptide-resin is washed and ready in the reaction vessel.
-
Activation Mixture : In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and an additive like HOBt (4 equivalents) in DMF.
-
Base Addition : Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the resin. Shake or agitate the mixture for 30-60 minutes at room temperature.
-
Washing : Drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional) : A qualitative ninhydrin (B49086) (Kaiser) test can be performed to check for the presence of free primary amines. A blue color indicates an incomplete reaction.
Analytical Characterization
Rigorous analysis is essential to ensure the quality of both the initial Fmoc-amino acid building blocks and the final synthesized peptide. Impurities such as free amino acids or acetic acid in the starting materials can lead to side reactions and truncated sequences.
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Caption: Post-synthesis analysis workflow.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of Fmoc-amino acids and the final peptide products. The method separates compounds based on their hydrophobicity.
Table 3: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 silica-based column (e.g., Sinochrom ODS-BP) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient, typically from 5% to 95% of Mobile Phase B over 20-30 minutes |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 220 nm (peptide backbone) and 280 nm (aromatic residues) |
| Quantitation Limit | Can be as low as 1 pmol for some Fmoc-amino acid derivatives |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by measuring its molecular weight with high accuracy. This ensures that the correct sequence has been assembled.
By understanding the fundamental chemistry, mastering the experimental protocols, and applying rigorous analytical techniques, researchers can effectively leverage Fmoc-protected amino acids to synthesize high-quality peptides for a wide array of scientific and therapeutic endeavors.
References
Principle of 15N Labeling in Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of 15N labeling in amino acids, a cornerstone technique in modern biological and pharmaceutical research. We will explore the fundamental concepts, compare various labeling strategies and expression systems, provide detailed experimental protocols, and discuss the primary applications and challenges.
The Core Principle: Isotopic Enrichment
The foundation of 15N labeling lies in the substitution of the naturally abundant, lighter isotope of nitrogen (¹⁴N) with a heavier, stable isotope, ¹⁵N. Chemically, amino acids containing ¹⁵N are virtually identical to their ¹⁴N counterparts, allowing them to be seamlessly incorporated into proteins during cellular protein synthesis without altering their biological function.[1] The key difference is the increased mass conferred by the additional neutron in the ¹⁵N nucleus. This mass difference is detectable by sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a powerful tool to track and quantify proteins and study their structure and dynamics.[2]
Key 15N Labeling Strategies
There are two primary strategies for introducing ¹⁵N labels into amino acids and, subsequently, proteins: uniform labeling and selective labeling.
Uniform Labeling
In uniform labeling, all nitrogen atoms within the expressed protein are replaced with ¹⁵N. This is the simplest and most cost-effective labeling method, typically achieved by growing protein-expressing organisms in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, such as ¹⁵NH₄Cl.[3] This approach is widely used for a variety of NMR experiments to study protein structure and dynamics.[3]
Selective Labeling
Selective, or amino acid-specific, labeling involves the incorporation of ¹⁵N into only one or a few specific types of amino acid residues within a protein.[4] This is accomplished by growing the expression host in a medium containing one or more ¹⁵N-labeled amino acids and an excess of all other unlabeled amino acids. While more expensive, this method is invaluable for simplifying complex NMR spectra of large proteins and for assigning specific resonance signals to particular amino acids in the protein sequence.
Expression Systems for 15N Labeling
The choice of expression system is critical and depends on the protein of interest, its post-translational modification requirements, and budgetary constraints. The most commonly used systems are Escherichia coli, insect cells, and mammalian cells.
Escherichia coli
E. coli is the most widely used and cost-effective system for producing isotopically labeled proteins. Its rapid growth, simple nutritional requirements, and well-understood genetics make it ideal for uniform ¹⁵N labeling using minimal media. However, as a prokaryotic system, it is often unsuitable for producing complex mammalian proteins that require specific post-translational modifications for proper folding and function.
Insect Cells
The baculovirus-insect cell expression system is a powerful platform for producing high levels of complex eukaryotic proteins with many of the required post-translational modifications. While more expensive than E. coli, it offers a good balance between protein yield and the ability to produce properly folded, functional proteins. Uniform labeling can be achieved using commercially available ¹⁵N-labeled insect cell media.
Mammalian Cells
For many human proteins, particularly those intended for therapeutic applications, expression in mammalian cells (such as HEK293 or CHO cells) is essential to ensure correct post-translational modifications and native-like folding. Isotope labeling in mammalian cells is the most expensive option due to the complex and costly nature of the culture media. Uniform labeling requires specialized media where all amino acids are ¹⁵N-labeled, while selective labeling can also be performed.
Quantitative Data Summary
The efficiency of ¹⁵N incorporation and the final protein yield are critical parameters that vary between expression systems. The following tables summarize typical values to aid in experimental design.
| Expression System | Typical ¹⁵N Incorporation Efficiency | Typical Protein Yield | Relative Cost |
| E. coli | >95% | 10-100 mg/L | Low |
| Insect Cells | ~75-91% | 1-10 mg/L | Medium |
| Mammalian Cells | >90% | 1-5 mg/L | High |
Table 1: Comparison of ¹⁵N Labeling Efficiency, Protein Yield, and Relative Cost Across Different Expression Systems.
| ¹⁵N Source | Application | Expression System | Notes |
| ¹⁵NH₄Cl | Uniform Labeling | E. coli | Most cost-effective method for uniform labeling. |
| ¹⁵N-labeled Amino Acids | Selective Labeling | E. coli, Insect, Mammalian | Higher cost, used for specific NMR assignments. |
| ¹⁵N BioExpress® 2000 | Uniform Labeling | Insect Cells | Commercially available complete labeled medium. |
| ¹⁵N-labeled Algal Extract | Uniform Labeling | Insect Cells | A more affordable option for uniform labeling in insect cells. |
| Custom ¹⁵N-labeled Media | Uniform/Selective | Mammalian Cells | Very high cost, necessary for complex proteins. |
Table 2: Common ¹⁵N Sources and Their Applications.
Experimental Protocols
Detailed experimental protocols are crucial for successful ¹⁵N labeling. Below are representative protocols for each major expression system.
Uniform ¹⁵N Labeling in E. coli
This protocol is adapted for expression in E. coli using a minimal medium.
1. Media Preparation (per 1 Liter):
-
10x M9 Salts: 67.8 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl. Dissolve in 1 L of H₂O and autoclave.
-
M9 Minimal Medium:
-
100 mL 10x M9 salts
-
1 g ¹⁵NH₄Cl (the sole nitrogen source)
-
20 mL 20% (w/v) glucose (or other carbon source)
-
2 mL 1 M MgSO₄
-
100 µL 1 M CaCl₂
-
10 mL 100x trace elements solution
-
Appropriate antibiotics
-
Bring to a final volume of 1 L with sterile H₂O.
-
2. Cell Culture and Protein Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate 1 L of the prepared ¹⁵N-M9 minimal medium.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG (or other appropriate inducer) and continue to grow for the optimized time and temperature for your protein.
-
Harvest the cells by centrifugation.
3. Protein Purification and Labeling Verification:
-
Purify the labeled protein using standard chromatography techniques.
-
Verify ¹⁵N incorporation efficiency using mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein by the number of nitrogen atoms in the protein sequence.
Uniform ¹⁵N Labeling in Insect Cells
This protocol outlines the general steps for labeling in insect cells using a baculovirus expression system.
1. Cell Culture and Baculovirus Infection:
-
Culture Sf9 or other suitable insect cells in a serum-free medium to a density of approximately 2 x 10⁶ cells/mL.
-
Pellet the cells by centrifugation and resuspend them in a ¹⁵N-labeled insect cell medium (e.g., BioExpress® 2000-N).
-
Infect the cells with a high-titer stock of the recombinant baculovirus encoding the protein of interest.
-
Incubate the infected culture at 27°C for 48-72 hours.
2. Protein Harvest and Purification:
-
Harvest the cells by centrifugation.
-
Purify the ¹⁵N-labeled protein from the cell lysate or the culture supernatant (for secreted proteins) using appropriate purification methods.
-
Confirm labeling efficiency by mass spectrometry.
Selective ¹⁵N Amino Acid Labeling in Mammalian Cells
This protocol is a general guideline for selective labeling in a mammalian expression system like HEK293 cells.
1. Media Preparation and Cell Culture:
-
Prepare a custom DMEM or other suitable mammalian cell culture medium that lacks the specific amino acid(s) to be labeled.
-
Supplement the medium with all the necessary components, including dialyzed fetal bovine serum, and all unlabeled amino acids except the one(s) to be labeled.
-
Add the ¹⁵N-labeled amino acid(s) to the medium at a concentration that supports cell growth and protein expression.
-
Culture the mammalian cells in this custom medium.
2. Transfection and Protein Expression:
-
Transfect the cells with the expression vector containing the gene of interest.
-
Allow the cells to express the protein for the desired period.
-
Harvest the cells or the culture medium for protein purification.
3. Protein Purification and Analysis:
-
Purify the selectively labeled protein.
-
Analyze the protein by NMR to confirm the specific incorporation of the ¹⁵N label.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in ¹⁵N labeling.
General Workflow for ¹⁵N Labeling and Analysis
A generalized workflow for producing and analyzing ¹⁵N-labeled proteins.
Central Nitrogen Metabolism in E. coli for Uniform Labeling
Central nitrogen assimilation in E. coli showing the incorporation of ¹⁵N from ¹⁵NH₄Cl.
Simplified Amino Acid Scrambling```dot
A typical workflow for determining protein structure using NMR with a ¹⁵N-labeled sample.
Workflow for Quantitative Proteomics with ¹⁵N Metabolic Labeling
Workflow for relative protein quantification using ¹⁵N metabolic labeling and mass spectrometry.
Downstream Applications
NMR Spectroscopy
¹⁵N labeling is indispensable for modern biomolecular NMR. The ¹⁵N nucleus itself is NMR-active, and its presence allows for the detection of signals from the backbone amide protons of a protein. This forms the basis of the widely used 2D ¹H-¹⁵N HSQC experiment, which provides a unique "fingerprint" of the protein, with one peak for each amino acid residue (except proline). This experiment is highly sensitive to the local chemical environment and is used to study protein folding, stability, and interactions with other molecules. For larger proteins, uniform ¹³C and ¹⁵N labeling, often in combination with deuteration, is required for complete resonance assignment and structure determination through a suite of 3D and 4D NMR experiments.
Mass Spectrometry
In quantitative proteomics, ¹⁵N metabolic labeling is used to accurately determine the relative abundance of proteins between different cell populations. In this approach, one population of cells is grown in a "light" medium containing ¹⁴N, while the other is grown in a "heavy" medium with ¹⁵N. The cell populations are then mixed, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer can distinguish between the light and heavy versions of each peptide, and the ratio of their signal intensities provides a precise measure of the relative abundance of the parent protein in the two original samples.
Challenges and Considerations
Metabolic Scrambling
A significant challenge, particularly in selective labeling experiments in mammalian and insect cells, is metabolic scrambling. This occurs when the host cell's metabolic pathways convert the supplied ¹⁵N-labeled amino acid into other amino acids. For example, ¹⁵N-serine can be converted to ¹⁵N-glycine. This scrambling can complicate NMR spectra and lead to incorrect resonance assignments. The extent of scrambling varies depending on the amino acid and the expression host.
Cost
The cost of ¹⁵N-labeled materials, especially for uniform labeling in insect and mammalian cells, can be substantial. ¹⁵NH₄Cl for E. coli culture is relatively inexpensive, but commercially prepared ¹⁵N-labeled media for eukaryotic systems can be a major budgetary consideration. Cost-effective strategies, such as using ¹⁵N-labeled algal extracts for insect cell culture, are being developed to mitigate this issue.
Labeling Efficiency
Achieving close to 100% ¹⁵N incorporation is crucial for high-quality NMR and MS data. Incomplete labeling can lead to complex and difficult-to-interpret spectra. The efficiency of labeling can be affected by the purity of the ¹⁵N source, the composition of the medium, and the metabolic state of the cells. It is always advisable to verify the labeling efficiency by mass spectrometry.
Conclusion
¹⁵N labeling of amino acids is a versatile and powerful technique that has revolutionized our ability to study proteins at the atomic level. From elucidating the three-dimensional structures of proteins by NMR to quantifying changes in the proteome by mass spectrometry, ¹⁵N labeling provides invaluable insights for basic research, drug discovery, and the development of new therapeutics. While challenges such as cost and metabolic scrambling exist, ongoing developments in expression systems and labeling methodologies continue to expand the reach and applicability of this essential technology.
References
Applications of Stable Isotopes in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core applications of stable isotopes in research, with a focus on methodologies and data interpretation relevant to metabolic analysis, proteomics, and drug development. Stable isotopes, being non-radioactive and possessing a greater number of neutrons than the more common isotope of a particular element, offer a powerful and safe tool for tracing the fate of molecules in complex biological systems. Their unique mass signatures allow for precise quantification and tracking of metabolites, proteins, and drug compounds, providing invaluable insights into cellular physiology, disease mechanisms, and drug efficacy.
Metabolic Research: 13C-Metabolic Flux Analysis (13C-MFA)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing substrates labeled with the stable isotope carbon-13 (¹³C), researchers can trace the path of carbon atoms through metabolic pathways.[2] This allows for the determination of the in vivo activity of enzymes and the overall metabolic phenotype of a cell or organism.[1][3] 13C-MFA has become an indispensable tool in understanding the metabolic reprogramming that occurs in diseases like cancer and in metabolic engineering for the production of valuable biochemicals.[4]
Core Principles
The fundamental principle of 13C-MFA involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these ¹³C isotopes within the metabolite pools is then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. A computational model of the organism's metabolic network is then used to simulate the expected labeling patterns for a given set of metabolic fluxes. By iteratively adjusting the flux values in the model to best fit the experimentally measured labeling patterns, the intracellular metabolic fluxes can be quantified.
Data Presentation
The quantitative output of a 13C-MFA study is a flux map, which provides the rates of all reactions in the metabolic model. These are typically presented relative to a specific uptake rate (e.g., glucose uptake rate).
| Reaction | Flux (relative to Glucose uptake) | 95% Confidence Interval |
| Glucose uptake | 100 | - |
| Glycolysis (G6P -> PYR) | 85.2 | 83.1 - 87.3 |
| Pentose Phosphate Pathway (oxidative) | 14.8 | 13.5 - 16.1 |
| TCA Cycle (Citrate -> a-KG) | 55.6 | 53.9 - 57.3 |
| Anaplerosis (PYR -> OAA) | 10.1 | 9.2 - 11.0 |
| Lactate secretion | 70.3 | 68.5 - 72.1 |
| Table 1: Example of a simplified metabolic flux map for a cancer cell line determined by 13C-MFA. |
Experimental Protocol: 13C-MFA of Central Carbon Metabolism
1. Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure a metabolic steady state.
-
For the labeling experiment, switch the cells to a medium containing a ¹³C-labeled substrate (e.g., 10 mM [1,2-¹³C₂]glucose) for a duration sufficient to reach isotopic steady state (typically 24-48 hours for mammalian cells).
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
3. Sample Derivatization for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is to react the sample with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 70°C for 1 hour.
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in electron ionization (EI) mode and collect mass spectra in the range of m/z 100-650.
5. Data Analysis:
-
Identify the retention times and mass fragmentation patterns of the derivatized metabolites.
-
Determine the mass isotopomer distributions for key metabolites by correcting for the natural abundance of isotopes.
-
Use a software package (e.g., INCA, Metran) to perform the computational flux estimation.
Visualization
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for accurate relative quantification of proteins between different cell populations. By incorporating stable isotope-labeled amino acids into the entire proteome of living cells, SILAC enables the direct comparison of protein abundance with high accuracy and precision.
Core Principles
The core principle of SILAC involves growing two or more populations of cells in media that are identical except for the isotopic composition of specific essential amino acids (typically lysine (B10760008) and arginine). One population is grown in "light" medium containing the natural abundance isotopes (e.g., ¹²C₆-arginine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine). After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are digested into peptides. When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides appear as pairs with a specific mass difference. The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.
Data Presentation
SILAC data is typically presented as ratios of heavy to light (H/L) peptide intensities, which are then aggregated to determine the protein abundance ratio. Fold changes are often expressed on a log₂ scale.
| Protein | Gene | Log₂(H/L Ratio) | p-value | Regulation |
| HSP90AA1 | HSP90AA1 | 0.15 | 0.68 | No Change |
| ENO1 | ENO1 | 1.58 | 0.002 | Upregulated |
| PKM | PKM | 1.89 | 0.001 | Upregulated |
| VIM | VIM | -1.25 | 0.015 | Downregulated |
| ACTB | ACTB | -0.05 | 0.92 | No Change |
| Table 2: Example of quantitative proteomics data from a SILAC experiment comparing a treated vs. control cell line. |
Experimental Protocol: SILAC-based Quantitative Proteomics
1. Cell Culture and Labeling:
-
Culture two populations of cells in SILAC-formulated medium (deficient in lysine and arginine).
-
Supplement one medium with "light" L-lysine and L-arginine, and the other with "heavy" ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine.
-
Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.
2. Experimental Treatment and Cell Lysis:
-
Apply the desired experimental treatment to one of the cell populations.
-
Harvest and lyse the cells from both populations using a suitable lysis buffer (e.g., RIPA buffer).
3. Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
4. Protein Digestion:
-
Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
5. Peptide Fractionation and Desalting:
-
Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
6. LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap) to accurately measure the mass-to-charge ratio of the peptides and their fragments.
7. Data Analysis:
-
Use a specialized software package (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the H/L ratios for each peptide pair.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
Visualization
Drug Development: Deuterium (B1214612) Kinetic Isotope Effect (KIE)
In drug development, stable isotopes, particularly deuterium (²H or D), are used to investigate the metabolic fate of drug candidates and to improve their pharmacokinetic properties. The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE).
Core Principles
The C-D bond is stronger than the C-H bond due to the greater mass of deuterium. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. Many drug-metabolizing enzymes, such as cytochrome P450s, catalyze reactions that involve C-H bond cleavage. By strategically placing deuterium at metabolically labile positions in a drug molecule, it is possible to slow down its metabolism, leading to a longer half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of reactive metabolites.
The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A kH/kD value greater than 1 indicates a normal KIE, where the deuterated compound reacts more slowly.
Data Presentation
KIE data is typically presented in a table comparing the pharmacokinetic parameters of the parent compound and its deuterated analog.
| Compound | Metabolic Pathway | kH/kD | Half-life (t₁/₂) (hours) |
| Drug X | N-demethylation (CYP3A4) | 1.0 | 2.5 |
| Drug X-d₃ (N-CD₃) | N-demethylation (CYP3A4) | 4.5 | 8.2 |
| Drug Y | Aromatic hydroxylation (CYP2D6) | 1.2 | 4.1 |
| Drug Y-d₁ (aromatic-D) | Aromatic hydroxylation (CYP2D6) | 2.8 | 9.5 |
| Table 3: Example of kinetic isotope effect data for two hypothetical drug compounds. |
Experimental Protocol: Measuring the Deuterium Kinetic Isotope Effect
1. Synthesis of Deuterated Compound:
-
Synthesize the drug candidate with deuterium incorporated at the specific position(s) of interest.
2. In Vitro Metabolism Assay:
-
Incubate the non-deuterated and deuterated compounds separately with a source of metabolic enzymes, such as human liver microsomes or recombinant cytochrome P450 enzymes.
-
Include necessary cofactors, such as NADPH, in the incubation mixture.
-
Collect samples at multiple time points.
3. Sample Analysis:
-
Quench the reaction by adding a solvent like acetonitrile.
-
Analyze the disappearance of the parent compound and the formation of metabolites over time using LC-MS/MS.
-
Develop a sensitive and specific LC-MS/MS method to quantify the parent compound and its metabolites.
4. Data Analysis:
-
Plot the concentration of the parent compound versus time for both the non-deuterated and deuterated compounds.
-
Determine the initial rate of metabolism (v₀) for each compound.
-
Calculate the KIE as the ratio of the initial rates (v₀(H) / v₀(D)).
Visualization
This guide has provided an overview of three key applications of stable isotopes in research. The methodologies described herein are powerful tools for gaining a deeper understanding of biological systems and for the development of new therapeutics. The detailed protocols and data presentation formats serve as a starting point for researchers looking to incorporate these techniques into their own studies.
References
Methodological & Application
Application Notes and Protocols: Fmoc-Ile-OH-15N for 15N-Edited NMR Spectroscopy
Introduction
Fmoc-L-Isoleucine-15N (Fmoc-Ile-OH-15N) is a stable isotope-labeled amino acid derivative essential for advanced biochemical and biomedical research. It serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS) for the site-specific incorporation of a ¹⁵N isotope into a peptide sequence.[1] The presence of the ¹⁵N nucleus, a spin-½ isotope, allows for the use of powerful heteronuclear NMR techniques, which are indispensable for elucidating the structure, dynamics, and interactions of peptides and proteins.[2]
Standard one-dimensional ¹H NMR spectra of proteins and large peptides are often hampered by severe signal overlap, complicating analysis.[3] By introducing ¹⁵N labels, researchers can utilize multi-dimensional experiments, such as the [¹H, ¹⁵N] Heteronuclear Single Quantum Coherence (HSQC) experiment, to resolve individual signals. Each peak in an HSQC spectrum corresponds to a specific N-H group in the peptide backbone (or side chain), providing residue-specific information. The use of this compound is particularly valuable for synthesizing peptides to probe enzymatic mechanisms, study protein-protein interactions, and facilitate drug discovery through methods like SAR-by-NMR.
Properties of this compound
The key physical and chemical properties of this compound are summarized in the table below. This information is critical for experimental planning, including dissolution and reaction setup.
| Property | Value | References |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹⁵N | |
| CAS Number | 204633-89-6 | |
| Molecular Formula | C₂₁H₂₃(¹⁵N)O₄ | |
| Molecular Weight | 354.41 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 145-147 °C | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥99% | |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
Applications in Research and Drug Discovery
Site-specific labeling with this compound offers distinct advantages over uniform labeling, where every nitrogen atom in the protein is ¹⁵N. While uniform labeling is cost-effective for recombinant proteins, it can still lead to crowded spectra for large molecules. Specific isotopic labeling "turns on" signals only at selected sites, simplifying spectra and facilitating unambiguous resonance assignment.
Key Applications:
-
Structural Biology: By incorporating ¹⁵N-Isoleucine at a specific position, researchers can study the local conformation and dynamics of that residue. Isoleucine is often found in the hydrophobic cores of proteins, making it an important probe for protein folding and stability. The location of the isoleucine δ1 methyl group, for instance, is useful for observing long-range Nuclear Overhauser Effects (NOEs) that define the tertiary structure of a protein.
-
Protein-Protein Interaction (PPI) and Ligand Binding Studies: Changes in the chemical shift of the ¹⁵N-labeled isoleucine upon titration with a binding partner (another protein or a small molecule) provide direct evidence of interaction at or near that site. This is a cornerstone of fragment-based drug discovery (FBDD) techniques like SAR-by-NMR, where chemical shift perturbations identify "hit" fragments that bind to the target protein.
-
Metabolic Flux Analysis: While more common for ¹³C, ¹⁵N-labeled amino acids can also be used as tracers to follow nitrogen metabolism pathways in complex biological systems.
-
Internal Standards: Peptides synthesized with this compound can serve as internal standards for the precise quantification of their unlabeled, endogenous counterparts in complex mixtures using mass spectrometry or NMR.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound via Manual Fmoc-SPPS
This protocol outlines the manual steps for coupling this compound to a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Wash Solutions: DMF, IPA
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Reaction vessel for manual synthesis
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection (of the resin or preceding amino acid):
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.
-
Drain and repeat the deprotection step with fresh solution for 10-15 minutes.
-
Wash the resin thoroughly by alternately agitating with DMF (3 times) and IPA (3 times) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 eq. to the resin loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution to activate the carboxyl group. The solution will typically turn yellow.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the wash solvent from the deprotected resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
-
Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the final product identity and isotopic incorporation via mass spectrometry.
Caption: Workflow for site-specific ¹⁵N labeling via Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: [¹H, ¹⁵N]-HSQC NMR for Ligand Binding Analysis
This protocol provides a general workflow for using a ¹⁵N-Isoleucine labeled peptide to screen for ligand binding.
Materials:
-
Lyophilized, purified ¹⁵N-labeled peptide
-
NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O / 10% D₂O)
-
Ligand/Fragment stock solution of known concentration
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Dissolve the ¹⁵N-labeled peptide in the NMR buffer to a final concentration of 0.1-0.5 mM. The optimal concentration depends on protein solubility and NMR spectrometer sensitivity.
-
Transfer the solution to an NMR tube.
-
-
Acquire Reference Spectrum:
-
Place the sample in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Acquire a 2D [¹H, ¹⁵N]-HSQC spectrum. This serves as the reference (apo) state. The spectrum should show a single cross-peak corresponding to the amide N-H of the labeled isoleucine residue.
-
-
Ligand Titration:
-
Add a small aliquot of the concentrated ligand stock solution to the NMR tube to achieve the desired molar ratio (e.g., 1:1, 1:5 peptide-to-ligand).
-
Gently mix the sample and allow it to equilibrate.
-
Acquire another 2D [¹H, ¹⁵N]-HSQC spectrum under identical conditions.
-
Repeat this step for increasing concentrations of the ligand if determining binding affinity (K_D) is desired.
-
-
Data Analysis:
-
Process and overlay the spectra from the different titration points.
-
Analyze the spectra for changes in the ¹⁵N-Ile peak position (chemical shift perturbation, CSP) or intensity.
-
Significant CSP: A shift in the peak's position in both the ¹H and ¹⁵N dimensions indicates that the ligand is binding at or near the labeled isoleucine, altering its chemical environment. This confirms a binding event.
-
Line Broadening: A decrease in peak intensity or complete disappearance suggests an interaction in the intermediate exchange regime on the NMR timescale, which is also a strong indicator of binding.
-
Caption: Logical workflow for fragment screening using a ¹⁵N site-specifically labeled peptide.
Comparative Analysis of ¹⁵N Labeling Strategies
The choice of labeling strategy depends on the biological question, the size of the protein, and the method of production (synthesis vs. recombinant expression).
| Labeling Strategy | Description | Primary Use Case | Advantages | Disadvantages |
| Uniform ¹⁵N Labeling | All nitrogen atoms in the protein are ¹⁵N. Achieved by overexpression in minimal media with ¹⁵NH₄Cl as the sole nitrogen source. | General structural and dynamic studies of small to medium-sized recombinant proteins. | Cost-effective; provides information for all residues in a single sample. | Spectra can be very crowded for large proteins (>25 kDa); assignments can be challenging. |
| Selective ¹⁵N Labeling | Only one or a few specific amino acid types (e.g., all Lys residues) are ¹⁵N-labeled. | Simplifying spectra of large proteins; assigning resonances for specific residue types. | Drastically reduces spectral complexity; aids in resonance assignment. | Information is limited to the labeled residue type; potential for isotopic scrambling during biosynthesis. |
| Site-Specific ¹⁵N Labeling | A single, specific residue (e.g., Ile-58) is labeled. Achieved via chemical synthesis (SPPS) using a labeled Fmoc-amino acid. | Probing a specific site (e.g., an active site or interaction interface); validating assignments. | Unambiguous assignment; no spectral crowding; absolute certainty of label position. | Limited to chemically synthesized peptides/proteins (typically <50-60 residues); can be expensive. |
References
Application Notes and Protocols for Quantitative Proteomics using Fmoc-Ile-OH-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach to determine the relative or absolute amount of proteins in a complex sample. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for accurate mass spectrometry-based quantification of thousands of proteins in a single experiment. This document provides detailed application notes and protocols for a specialized SILAC-based quantitative proteomics workflow using ¹⁵N-labeled L-Isoleucine, derived from Fmoc-Ile-OH-¹⁵N.
Fmoc-Ile-OH-¹⁵N is a stable isotope-labeled amino acid derivative. For metabolic labeling, the Fmoc protecting group must be removed to yield L-Isoleucine-¹⁵N. This "heavy" isoleucine is then incorporated into proteins during cell growth. By comparing the mass spectra of peptides from cells grown in the presence of heavy L-Isoleucine-¹⁵N with those from cells grown in "light" (unlabeled) L-Isoleucine, the relative abundance of proteins between the two cell populations can be precisely determined. This technique is particularly useful for studying changes in protein expression in response to drug treatment, disease states, or other cellular perturbations. While less common than labeling with arginine or lysine, using ¹⁵N-Isoleucine can be advantageous for specific proteins or in organisms with unusual amino acid metabolism.
Principle of the Method
The core of this quantitative proteomics strategy lies in the metabolic incorporation of a "heavy" isotope-labeled amino acid into the entire proteome of a cell population. A control ("light") cell population is cultured in standard medium, while the experimental ("heavy") population is cultured in a medium where the natural isoleucine has been replaced with L-Isoleucine-¹⁵N.
Following the experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, a peptide containing isoleucine from the "light" sample will appear at its normal mass-to-charge ratio (m/z). The corresponding peptide from the "heavy" sample will have a mass shift equivalent to the number of isoleucine residues multiplied by the mass difference of the ¹⁵N isotope. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.
Applications
-
Drug Discovery and Development: Elucidate the mechanism of action of novel drug candidates by identifying downstream protein expression changes.
-
Biomarker Discovery: Identify differentially expressed proteins in diseased versus healthy cells or tissues that could serve as potential biomarkers.
-
Cell Signaling Pathway Analysis: Quantify changes in the abundance of proteins within specific signaling pathways upon stimulation or inhibition.[1][2][3][4]
-
Systems Biology: Gain a global view of the cellular response to various stimuli by monitoring changes across the entire proteome.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Isoleucine-¹⁵N
This protocol describes the metabolic labeling of two populations of mammalian cells for a typical SILAC experiment.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Isoleucine (unlabeled, "light")
-
L-Isoleucine-¹⁵N (from deprotected Fmoc-Ile-OH-¹⁵N, "heavy")
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Preparation of SILAC Media:
-
Light Medium: Reconstitute the Isoleucine-deficient medium according to the manufacturer's instructions. Add "light" L-Isoleucine to the final concentration recommended for the specific cell line (e.g., 52.4 mg/L for DMEM). Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.
-
Heavy Medium: Reconstitute the Isoleucine-deficient medium. Add "heavy" L-Isoleucine-¹⁵N to the same final concentration as the light medium. Add dFBS and Penicillin-Streptomycin as above.
-
-
Cell Adaptation and Labeling:
-
Split the cell line into two populations.
-
Culture one population in the "Light Medium" and the other in the "Heavy Medium".
-
Passage the cells for at least six doublings to ensure complete incorporation of the labeled amino acid. This typically takes 2-3 weeks.
-
Verification of Incorporation (Optional but Recommended): After 5-6 passages, harvest a small number of cells from the "heavy" population, extract proteins, and analyze by mass spectrometry to confirm >97% incorporation of L-Isoleucine-¹⁵N.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the desired experimental treatment (e.g., drug compound) to the "heavy" cell population. Treat the "light" population with a vehicle control.
-
-
Cell Harvesting and Mixing:
-
Wash both cell populations with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 100 µg of each). This mixed sample is now ready for protein digestion.
-
Protocol 2: In-Solution Trypsin Digestion
Materials:
-
Mixed protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
To the mixed protein sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Trypsin Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition method to fragment the most abundant precursor ions.
-
-
Data Processing:
-
Use a suitable software package (e.g., MaxQuant) for protein identification and quantification.
-
Configure the software to search against the appropriate protein database (e.g., human UniProt).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
-
Crucially, define ¹⁵N-Isoleucine as the "heavy" label for quantification.
-
The software will identify peptide pairs and calculate the "heavy/light" (H/L) ratios. The protein ratios are then calculated as the median of all unique peptide ratios for that protein.
-
Data Presentation
The quantitative data should be summarized in a clear and structured format. Below is a hypothetical example of results from a study investigating the effect of a drug candidate on the expression of proteins in the mTOR signaling pathway.
| Protein Name | Gene Name | UniProt ID | Number of Peptides Quantified | H/L Ratio | Log₂(H/L Ratio) | Regulation |
| Serine/threonine-protein kinase mTOR | MTOR | P42345 | 21 | 0.48 | -1.06 | Down-regulated |
| Regulatory-associated protein of mTOR | RPTOR | Q8N122 | 15 | 0.52 | -0.94 | Down-regulated |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | P62753 | 12 | 2.15 | 1.10 | Up-regulated |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | Q13541 | 8 | 0.95 | -0.07 | Unchanged |
| Ras-related GTP-binding protein A | RRAGA | Q7L523 | 6 | 1.05 | 0.07 | Unchanged |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a relevant signaling pathway.
Experimental Workflow
Caption: General workflow for quantitative proteomics using ¹⁵N-Isoleucine SILAC.
mTOR Signaling Pathway
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for SILAC Labeling with Fmoc-L-Isoleucine-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2][3][4][5] The method involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population, allowing for direct comparison with a "light" unlabeled control population. While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC experiments, the use of other essential amino acids like L-Isoleucine can offer distinct advantages in specific research contexts.
This document provides detailed application notes and protocols for conducting SILAC experiments using Fmoc-L-Isoleucine-¹⁵N. Fmoc-L-Isoleucine-¹⁵N is a protected form of ¹⁵N-labeled L-Isoleucine. The Nα-fluorenylmethyloxycarbonyl (Fmoc) protecting group must be removed prior to its use in cell culture media. This protocol outlines the necessary deprotection and purification steps to prepare the ¹⁵N-L-Isoleucine for SILAC labeling, followed by a comprehensive workflow for the entire SILAC experiment.
Advantages of Using L-Isoleucine for SILAC Labeling
-
Analysis of Proteins with Low Arginine and Lysine Content: Labeling with Isoleucine enables the quantification of proteins that have a low frequency of Arginine and Lysine residues, which might be underrepresented in traditional SILAC experiments.
-
Overcoming Arginine-to-Proline Conversion: In some cell lines, Arginine can be metabolically converted to Proline, complicating data analysis. Using Isoleucine avoids this issue.
-
Complementary Data: Provides a complementary dataset to Arg/Lys labeling, increasing overall proteome coverage and quantification confidence.
-
Specific Pathway Analysis: Useful for studying specific proteins or pathways that are rich in Isoleucine.
Experimental Protocols
Protocol 1: Deprotection and Purification of Fmoc-L-Isoleucine-¹⁵N
Objective: To remove the Fmoc protecting group from Fmoc-L-Isoleucine-¹⁵N and purify the resulting ¹⁵N-L-Isoleucine for use in cell culture.
Materials:
-
Fmoc-L-Isoleucine-¹⁵N
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous, peroxide-free)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Deionized water, sterile
-
0.22 µm sterile syringe filters
-
Rotary evaporator
-
Lyophilizer
-
HPLC system for purification (optional but recommended)
Procedure:
-
Deprotection Reaction:
-
Dissolve Fmoc-L-Isoleucine-¹⁵N in a 20% solution of piperidine in DMF. A typical ratio is 1 g of Fmoc-amino acid to 10 mL of the piperidine/DMF solution.
-
Stir the reaction mixture at room temperature for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Removal of Piperidine and DMF:
-
Following deprotection, remove the piperidine and DMF under reduced pressure using a rotary evaporator.
-
-
Purification of ¹⁵N-L-Isoleucine:
-
Dissolve the residue in deionized water.
-
Wash the aqueous solution with diethyl ether three times to remove the dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction.
-
Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.
-
For further purification, either proceed with lyophilization or perform an extraction. For extraction, neutralize the acidic solution with a saturated sodium bicarbonate solution and then extract the aqueous layer with a suitable organic solvent. However, for cell culture applications, it is often preferable to lyophilize the aqueous solution after acidification and then purify the resulting powder.
-
For the highest purity, the crude ¹⁵N-L-Isoleucine can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Sterilization and Stock Preparation:
-
Dissolve the purified ¹⁵N-L-Isoleucine in sterile phosphate-buffered saline (PBS) or deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Determine the concentration of the sterile ¹⁵N-L-Isoleucine stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Caption: Workflow for the preparation of ¹⁵N-L-Isoleucine from Fmoc-L-Isoleucine-¹⁵N.
Protocol 2: SILAC Labeling using ¹⁵N-L-Isoleucine
Objective: To metabolically label a cell population with "heavy" ¹⁵N-L-Isoleucine for quantitative proteomic analysis.
Materials:
-
SILAC-grade cell culture medium deficient in L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Isoleucine (unlabeled)
-
"Heavy" ¹⁵N-L-Isoleucine (prepared from Protocol 1)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel or in-solution digestion kit (with Trypsin or other appropriate protease)
-
LC-MS/MS system
Procedure:
-
Preparation of SILAC Media:
-
Prepare two types of media: "Light" and "Heavy".
-
To the Isoleucine-deficient medium, add dFBS to the desired concentration (e.g., 10%).
-
For the "Light" medium, add unlabeled L-Isoleucine to the normal physiological concentration.
-
For the "Heavy" medium, add the sterile-filtered ¹⁵N-L-Isoleucine to the same final concentration as the "Light" medium.
-
-
Cell Culture and Labeling (Adaptation Phase):
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "Light" medium and the other in the "Heavy" medium.
-
To ensure complete incorporation of the heavy amino acid, the cells should be cultured for at least five to six cell divisions in the respective SILAC media.
-
Verify the incorporation efficiency (>95%) by analyzing a small sample of protein from the "heavy"-labeled cells by mass spectrometry before proceeding with the main experiment.
-
-
Experimental Phase:
-
Once complete labeling is confirmed, perform the desired experimental treatment on one or both cell populations. For example, one population can be treated with a drug while the other serves as a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After the experimental treatment, harvest both "light" and "heavy" cell populations.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
The mixed protein sample can be processed in one of two ways:
-
In-gel digestion: Separate the mixed proteins by SDS-PAGE, excise the entire lane or specific bands, and perform in-gel digestion with trypsin.
-
In-solution digestion: Directly digest the mixed protein sample in solution using trypsin or another appropriate protease.
-
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹⁵N-L-Isoleucine.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the peptides.
-
The software will calculate the ratio of the peak intensities of the "heavy" and "light" peptide pairs, which corresponds to the relative abundance of the protein in the two cell populations.
-
Caption: General workflow for a SILAC experiment using ¹⁵N-L-Isoleucine.
Data Presentation
The primary output of a SILAC experiment is a list of quantified proteins with their corresponding heavy/light (H/L) ratios. This data is typically presented in a table format. Below is a representative table summarizing hypothetical quantitative data from a SILAC experiment comparing a drug-treated sample ("Heavy") to a control sample ("Light").
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 0.45 | 0.005 | Downregulated |
| Q06830 | RPS6 | 40S ribosomal protein S6 | 1.05 | 0.89 | Unchanged |
| P10636 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 0.98 | 0.92 | Unchanged |
| P08670 | VIM | Vimentin | 3.12 | 0.0005 | Upregulated |
Table 1: Representative Quantitative Proteomics Data from an Isoleucine-SILAC Experiment. The table shows the protein accession number, gene symbol, protein name, the calculated heavy-to-light (H/L) ratio representing the fold change in protein abundance between the two conditions, the statistical significance (p-value), and the inferred regulation status.
Signaling Pathway Visualization
SILAC can be a powerful tool to investigate changes in signaling pathways in response to stimuli. For example, in a study of a growth factor signaling pathway, SILAC can quantify changes in the abundance of pathway components.
References
- 1. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
Protocol for the Site-Specific Incorporation of Fmoc-Ile-OH-¹⁵N into Synthetic Peptides
Application Note
Introduction
Stable isotope labeling of peptides is a powerful technique in biomedical research and drug development, enabling advanced analytical studies by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The incorporation of ¹⁵N-labeled amino acids at specific sites within a peptide sequence allows for detailed structural analysis, protein-protein interaction studies, and quantitative proteomics. This document provides a comprehensive protocol for the incorporation of Fmoc-L-Isoleucine-¹⁵N (Fmoc-Ile-OH-¹⁵N) into peptides using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry. Isoleucine, with its sterically hindered side chain, can present synthetic challenges; therefore, this protocol outlines optimized conditions to ensure high coupling efficiency and isotopic enrichment.
Data Presentation
The successful incorporation of Fmoc-Ile-OH-¹⁵N is evaluated by the coupling efficiency and the final isotopic enrichment of the peptide. While specific yields can be sequence-dependent, the following table summarizes expected outcomes based on the protocol herein.
| Parameter | Expected Value | Method of Analysis |
| Coupling Efficiency for Fmoc-Ile-OH-¹⁵N | >98% | Kaiser Test / TNBS Test |
| Isotopic Enrichment | >98% | Mass Spectrometry (MS) |
| Crude Peptide Purity | Sequence-dependent, generally >70% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
This section details the step-by-step methodology for the incorporation of Fmoc-Ile-OH-¹⁵N into a target peptide sequence on a solid support.
Materials
-
Resin: Pre-loaded Wang or Rink Amide resin suitable for the C-terminus of the target peptide.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Ile-OH-¹⁵N.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine (B6355638), reagent grade.
-
Diisopropylethylamine (DIPEA), reagent grade.
-
-
Coupling Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[5]
-
Washing Solutions: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Precipitation/Washing: Cold diethyl ether.
-
Equipment:
-
Peptide synthesis vessel.
-
Shaker/rocker.
-
Syringes and needles.
-
Filtration apparatus.
-
Lyophilizer.
-
HPLC system.
-
Mass spectrometer.
-
NMR spectrometer.
-
Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following protocol describes a single coupling cycle for incorporating an amino acid. This cycle is repeated for each amino acid in the sequence.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Ile-OH-¹⁵N: Due to the steric hindrance of isoleucine, a potent coupling reagent is recommended.
-
Activation of Fmoc-Ile-OH-¹⁵N: In a separate vial, dissolve Fmoc-Ile-OH-¹⁵N (3-5 equivalents relative to the resin loading) and HCTU or HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C), though this may increase the risk of racemization.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test or TNBS test to check for the presence of free primary amines.
-
A negative result (yellow beads for Kaiser test) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage from Resin:
-
Add the cleavage cocktail (TFA/TIS/water) to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Purification and Lyophilization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the peptide by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Characterization and Isotopic Enrichment Analysis
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Data Acquisition: Acquire the mass spectrum of the peptide using an ESI or MALDI mass spectrometer.
-
Isotopic Enrichment Calculation:
-
The incorporation of one ¹⁵N atom will result in a mass shift of +1 Da for the monoisotopic peak of the peptide compared to its unlabeled counterpart.
-
The isotopic enrichment can be calculated by comparing the relative intensities of the ¹⁵N-labeled peptide peak and the corresponding unlabeled (¹⁴N) peak. The percentage of ¹⁵N incorporation is determined by analyzing the isotopic distribution of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., H₂O/D₂O 90/10) to a final concentration of 0.1-1 mM.
-
Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum.
-
Analysis: The presence of a cross-peak corresponding to the amide proton and the ¹⁵N of the labeled isoleucine residue confirms its successful incorporation. The chemical shifts can provide information about the local environment of the labeled residue.
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ile-OH-¹⁵N.
Caption: Analytical workflow for the characterization of ¹⁵N-labeled peptides.
References
Application Notes and Protocols: Fmoc-Ile-OH-15N in Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-L-Isoleucine-¹⁵N (Fmoc-Ile-OH-¹⁵N) in metabolic labeling for quantitative proteomics. This document outlines the principles, applications, and detailed protocols for incorporating ¹⁵N-labeled isoleucine into proteins to study protein synthesis, turnover, and regulation in various biological systems.
Introduction to ¹⁵N Metabolic Labeling
Metabolic labeling with stable isotopes is a powerful technique for the accurate quantification of proteins in complex biological samples.[1] In this approach, cells or organisms are cultured in a medium where a standard nutrient, such as an amino acid, is replaced with its heavy isotope-labeled counterpart.[1] The heavy isotope is incorporated into newly synthesized proteins, which can then be distinguished from pre-existing, "light" proteins by mass spectrometry (MS).[2][3] This allows for the relative or absolute quantification of protein abundance and turnover rates.[4]
Fmoc-Ile-OH-¹⁵N is a protected form of the essential amino acid L-isoleucine, where the nitrogen atom is the heavy isotope ¹⁵N. While the Fmoc protecting group makes it unsuitable for direct use in cell culture, it serves as a stable precursor for the generation of ¹⁵N-L-isoleucine for metabolic labeling studies or for the synthesis of ¹⁵N-labeled peptides to be used as internal standards.
Principle of ¹⁵N Labeling using Fmoc-Ile-OH-¹⁵N
The core principle involves the incorporation of ¹⁵N-isoleucine into the proteome of cells or organisms. This is typically achieved by providing the ¹⁵N-labeled amino acid in the growth medium. As cells proliferate and synthesize new proteins, ¹⁵N-isoleucine is incorporated at every isoleucine position.
The general workflow for a metabolic labeling experiment using a ¹⁵N-labeled amino acid is as follows:
Caption: General workflow for metabolic labeling using ¹⁵N-Isoleucine.
Applications in Research and Drug Development
Metabolic labeling with ¹⁵N-isoleucine has a wide range of applications in understanding cellular physiology and the mechanisms of drug action.
-
Quantitative Proteomics: It allows for the accurate comparison of protein expression levels between different conditions, such as healthy versus diseased states or treated versus untreated cells.
-
Protein Turnover Studies: By monitoring the rate of incorporation of ¹⁵N-isoleucine, researchers can determine the synthesis and degradation rates of individual proteins.
-
Metabolic Flux Analysis: This technique can be used to trace the metabolic fate of isoleucine and understand its contribution to various metabolic pathways.
-
Biomarker Discovery: Comparative proteomic analysis using ¹⁵N labeling can help identify potential biomarkers for disease diagnosis, prognosis, and response to therapy.
-
Drug Target Identification and Validation: Understanding how a drug affects the proteome can help in identifying its molecular targets and validating their therapeutic relevance.
Experimental Protocols
Protocol 1: Preparation of ¹⁵N-L-Isoleucine from Fmoc-Ile-OH-¹⁵N
Objective: To remove the Fmoc protecting group from Fmoc-Ile-OH-¹⁵N to generate free ¹⁵N-L-isoleucine suitable for use in cell culture media.
Materials:
-
Fmoc-Ile-OH-¹⁵N
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve Fmoc-Ile-OH-¹⁵N in DMF.
-
Add a solution of 20% piperidine in DMF to the dissolved Fmoc-Ile-OH-¹⁵N.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether to precipitate the deprotected amino acid.
-
Filter the precipitate and wash with diethyl ether.
-
Dissolve the crude product in water and acidify with 1M HCl to a pH of approximately 6.0.
-
Wash the aqueous solution with DCM to remove any remaining organic impurities.
-
Lyophilize the aqueous solution to obtain pure ¹⁵N-L-isoleucine.
-
Confirm the purity and identity of the final product by NMR and mass spectrometry.
Protocol 2: Metabolic Labeling of Mammalian Cells with ¹⁵N-L-Isoleucine
Objective: To incorporate ¹⁵N-L-isoleucine into the proteome of cultured mammalian cells for quantitative proteomic analysis.
Materials:
-
Mammalian cell line of interest
-
Isoleucine-free cell culture medium (e.g., SILAC DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹⁴N-L-isoleucine (light)
-
¹⁵N-L-isoleucine (heavy)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture Adaptation: Culture the cells in the isoleucine-free medium supplemented with dFBS and the "light" ¹⁴N-L-isoleucine for several passages to ensure complete incorporation of the light isotope and normal cell growth.
-
Labeling:
-
For the "heavy" labeled sample, replace the light medium with the isoleucine-free medium supplemented with dFBS and ¹⁵N-L-isoleucine.
-
For the "light" control sample, continue to culture the cells in the medium containing ¹⁴N-L-isoleucine.
-
-
Experimental Treatment: Once the cells in the heavy medium have undergone sufficient doublings to ensure near-complete labeling (typically >95%), they can be subjected to the experimental treatment (e.g., drug administration). The light-labeled cells will serve as the control.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of both the light and heavy lysates using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Mix the light and heavy lysates in a 1:1 protein ratio.
-
Protein Digestion: Proceed with standard protocols for in-solution or in-gel digestion of the mixed protein sample (e.g., using trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
Caption: Workflow for a SILAC-based experiment with ¹⁵N-Isoleucine.
Data Analysis and Interpretation
The analysis of ¹⁵N metabolic labeling data requires specialized software that can identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the experimental condition compared to the control.
Key considerations for data analysis:
-
Labeling Efficiency: It is crucial to determine the efficiency of ¹⁵N incorporation, as incomplete labeling can affect the accuracy of quantification. This can be assessed by analyzing the isotopic distribution of peptides from the heavy-labeled sample.
-
Natural Isotope Abundance: The natural abundance of ¹³C and other isotopes should be corrected for during data analysis to ensure accurate mass measurements and quantification.
-
Statistical Analysis: Appropriate statistical methods should be applied to determine the significance of changes in protein expression.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from a ¹⁵N metabolic labeling experiment. The data presented here is illustrative and will vary depending on the biological system and experimental conditions.
| Protein ID | Gene Name | Description | Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | Serum albumin | 0.98 | 0.85 | Unchanged |
| P06276 | HSPA8 | Heat shock cognate 71 kDa protein | 2.15 | 0.01 | Upregulated |
| Q06830 | VIM | Vimentin | 0.45 | 0.005 | Downregulated |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1.05 | 0.92 | Unchanged |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient duration of labeling. | Increase the number of cell doublings in the heavy medium. |
| Contamination with light amino acids. | Ensure all media components are free of natural isoleucine. Use dialyzed serum. | |
| Inaccurate Quantification | Incomplete labeling. | Determine and correct for the labeling efficiency in your data analysis software. |
| Unequal mixing of samples. | Ensure accurate protein quantification before mixing the light and heavy lysates. | |
| Poor Cell Growth in Heavy Medium | Toxicity of the labeled amino acid. | Ensure the purity of the ¹⁵N-L-isoleucine. |
| Amino acid degradation. | Prepare fresh labeling medium regularly. |
By following these guidelines and protocols, researchers can effectively utilize Fmoc-Ile-OH-¹⁵N for robust and accurate quantitative proteomic studies, leading to valuable insights into cellular function and disease.
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Tracing Studies with Fmoc-Ile-OH-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics and metabolic research. Fmoc-L-Isoleucine (¹⁵N), or Fmoc-Ile-OH-¹⁵N, is a key reagent in this field, primarily utilized in the synthesis of ¹⁵N-labeled peptides. These synthetic peptides serve as heavy internal standards for the highly accurate and precise absolute quantification of proteins and their post-translational modifications (PTMs) in complex biological samples. This technique, often referred to as Absolute QUantification of protein (AQUA), provides a robust method for validating biomarkers, studying signaling pathways, and supporting drug development.[1][2][3]
This document provides detailed application notes and protocols for the use of Fmoc-Ile-OH-¹⁵N in isotope tracing studies, with a focus on the synthesis of labeled peptides and their application in quantitative mass spectrometry.
Principle of the Method
The core application of Fmoc-Ile-OH-¹⁵N is in Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group of the isoleucine, allowing for its controlled incorporation into a growing peptide chain. The ¹⁵N isotope incorporated into the isoleucine provides a distinct mass shift, enabling the synthesized peptide to be differentiated from its endogenous, unlabeled ("light") counterpart by a mass spectrometer.
The general workflow involves:
-
Synthesis of a ¹⁵N-labeled peptide: A peptide sequence, typically a tryptic fragment of the target protein, is synthesized using Fmoc-Ile-OH-¹⁵N and other standard or isotopically labeled amino acids.
-
Quantification of the synthetic peptide: The absolute amount of the purified heavy peptide is accurately determined.
-
Sample preparation: A known amount of the heavy peptide standard is spiked into a biological sample (e.g., cell lysate, tissue homogenate, or biofluid).
-
Enzymatic digestion: The proteins in the sample are digested, typically with trypsin, to generate peptides. This process also releases the endogenous "light" version of the spiked-in standard.
-
LC-MS/MS analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: The abundance of the endogenous "light" peptide is determined by comparing its mass spectrometry signal intensity to that of the known amount of the co-eluting "heavy" internal standard.
Data Presentation
The final output of a quantitative proteomics experiment using a ¹⁵N-labeled peptide standard is typically a table summarizing the absolute abundance of the target protein in different samples.
Table 1: Example of Absolute Quantification of Protein Kinase B (Akt) in Response to Growth Factor Treatment.
| Sample ID | Treatment | Protein Concentration (fmol/µg of total protein) | Standard Deviation |
| Control_1 | No Treatment | 15.2 | 1.8 |
| Control_2 | No Treatment | 14.8 | 1.5 |
| Control_3 | No Treatment | 15.5 | 2.1 |
| Average Control | No Treatment | 15.17 | 1.82 |
| GF_Treatment_1 | Growth Factor | 30.5 | 2.5 |
| GF_Treatment_2 | Growth Factor | 32.1 | 2.8 |
| GF_Treatment_3 | Growth Factor | 31.3 | 2.6 |
| Average GF Treatment | Growth Factor | 31.30 | 2.63 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Isoleucine Containing Peptide
This protocol outlines the manual synthesis of a peptide using Fmoc-Ile-OH-¹⁵N. This process can also be automated using a peptide synthesizer.[4][5]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-Ile-OH-¹⁵N)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Place the resin in the synthesis vessel and wash with DMF. Allow the resin to swell in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (e.g., Fmoc-Ile-OH-¹⁵N) (3 equivalents) and HCTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then MeOH. Dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (scavengers may vary based on peptide sequence)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dry peptide-resin in a centrifuge tube.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (10 times the volume of the filtrate). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Quantification
Materials:
-
Crude peptide
-
Solvents for HPLC: Water with 0.1% TFA (Solvent A), Acetonitrile with 0.1% TFA (Solvent B)
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
-
Amino acid analyzer or a method for accurate peptide quantification (e.g., UV spectroscopy at 280 nm if the peptide contains Trp or Tyr)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide by reverse-phase HPLC using a gradient of Solvent B.
-
Collect fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by LC-MS analysis.
-
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a stable powder.
-
Quantification:
-
Accurately determine the concentration of the purified peptide stock solution. Amino acid analysis is the gold standard for this. Alternatively, weigh a precise amount of the lyophilized peptide, though this can be less accurate due to the presence of residual water and salts.
-
Protocol 4: Absolute Protein Quantification using the ¹⁵N-labeled Peptide Standard (AQUA Method)
This protocol outlines the use of the synthesized and quantified ¹⁵N-labeled peptide as an internal standard for absolute protein quantification.
Materials:
-
Biological samples (e.g., cell pellets, tissue)
-
Lysis buffer (e.g., RIPA buffer)
-
Quantified ¹⁵N-labeled peptide standard
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Sample Lysis: Lyse cells or tissues in a suitable lysis buffer to extract proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Spiking of Internal Standard: Add a known amount of the quantified ¹⁵N-labeled peptide standard to a defined amount of total protein from the sample.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Dilute the sample to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor the precursor and fragment ions of both the endogenous "light" peptide and the ¹⁵N-labeled "heavy" internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms for the light and heavy peptides.
-
Calculate the amount of the endogenous peptide using the following formula: Amount of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Amount of Spiked-in Heavy Peptide
-
Convert the amount of the peptide to the amount of the protein, taking into account the total protein amount in the initial sample.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a ¹⁵N-labeled peptide.
Caption: Workflow for Absolute Protein Quantification (AQUA) using a ¹⁵N-labeled peptide.
Caption: Role of a ¹⁵N-labeled peptide in quantifying a protein within a signaling pathway.
References
- 1. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Ile-OH-¹⁵N in Protein Structure Determination by NMR
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Fmoc-L-Isoleucine-¹⁵N (Fmoc-Ile-OH-¹⁵N) in protein and peptide structure determination using Nuclear Magnetic Resonance (NMR) spectroscopy. The site-specific incorporation of ¹⁵N-labeled isoleucine offers a powerful tool for elucidating molecular structure, dynamics, and interactions, which is particularly valuable in drug development and structural biology.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of proteins and peptides in solution, providing insights into their dynamics and interactions at an atomic level.[1][2][3] Isotopic labeling, particularly with ¹⁵N, is often essential for simplifying complex spectra and enabling the application of powerful multi-dimensional NMR experiments.[1]
Fmoc-Ile-OH-¹⁵N is an ¹⁵N-isotopically labeled L-Isoleucine with its alpha-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This reagent is primarily used in Solid-Phase Peptide Synthesis (SPPS) to introduce a ¹⁵N label at a specific isoleucine residue within a peptide sequence.[4] This targeted labeling approach is highly advantageous for:
-
Simplifying complex NMR spectra: By reducing the number of NMR-active nuclei, spectral overlap is minimized, facilitating resonance assignment.
-
Probing specific structural features: The ¹⁵N label serves as a unique probe to study the local environment and dynamics of the isoleucine residue.
-
Investigating protein-ligand or protein-protein interactions: Changes in the chemical shift of the ¹⁵N-labeled isoleucine upon binding can be used to map interaction interfaces.
-
Overcoming challenges with large proteins: In combination with deuteration and selective labeling of methyl groups, ¹⁵N-isoleucine is crucial for studying high-molecular-weight systems.
Key Applications and Quantitative Data
The primary application of Fmoc-Ile-OH-¹⁵N is in the synthesis of peptides for NMR analysis. Additionally, ¹⁵N-labeled isoleucine, in general, is widely used in protein expression systems for uniform or selective labeling.
Table 1: Applications of ¹⁵N-Isoleucine Labeling in NMR
| Application | Description | Key Advantages | Relevant NMR Experiments |
| Site-Specific Labeling via SPPS | Incorporation of a single ¹⁵N-Ile residue into a synthetic peptide. | Precise location of the NMR probe; simplifies spectra significantly. | ¹H-¹⁵N HSQC, 2D/3D NOESY, TOCSY |
| Uniform ¹⁵N Labeling in Expression Systems | Expression of a protein where all nitrogen atoms are ¹⁵N. | Provides information on all amide groups; essential for backbone assignment. | ¹H-¹⁵N HSQC, Triple Resonance Experiments (HNCA, HNCO, etc.) |
| Selective ¹⁵N Labeling in Expression Systems | Labeling of only isoleucine residues with ¹⁵N in an otherwise unlabeled protein. | Reduces spectral complexity; useful for assigning isoleucine resonances. | ¹H-¹⁵N HSQC, ¹⁵N-edited NOESY |
| Methyl Group Labeling in Large Proteins | In combination with deuteration, selective protonation and ¹³C/¹⁵N labeling of isoleucine methyl groups. | Enables the study of high molecular weight proteins by reducing relaxation-induced line broadening. | ¹³C-¹H HSQC, Methyl-TROSY |
Table 2: Typical Quantitative Parameters in ¹⁵N-Labeling for NMR
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Isotopic Incorporation Efficiency | > 95% | Mass Spectrometry | Ensures high signal-to-noise in NMR experiments. |
| Protein/Peptide Yield (SPPS) | 10 - 50 mg | HPLC Purification | Sufficient material for multiple NMR samples. |
| Protein Yield (Bacterial Expression) | 5 - 50 mg/L of culture | SDS-PAGE, UV-Vis Spectroscopy | Varies depending on the protein and expression system. |
| Final NMR Sample Concentration | 0.1 - 2.0 mM | UV-Vis Spectroscopy | Higher concentration generally leads to better NMR data quality. |
| ¹H-¹⁵N HSQC Linewidths | 10 - 45 Hz | NMR Spectroscopy | Narrower lines indicate a well-folded and stable protein. |
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Peptide using Fmoc-Ile-OH-¹⁵N in SPPS
This protocol outlines the manual solid-phase synthesis of a peptide with a site-specifically incorporated ¹⁵N-labeled isoleucine.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including Fmoc-Ile-OH-¹⁵N)
-
Coupling reagents: HBTU/HOBt or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
HPLC for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF, isopropanol, and DCM.
-
Amino Acid Coupling (Unlabeled):
-
Activate the desired Fmoc-amino acid (4 equivalents) with HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin as in step 2.
-
-
Incorporation of Fmoc-Ile-OH-¹⁵N: When the synthesis reaches the desired isoleucine position, use Fmoc-Ile-OH-¹⁵N in the coupling step as described above.
-
Repeat Synthesis Cycle: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet.
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.
-
Protocol 2: Uniform ¹⁵N Labeling of a Protein in E. coli
This protocol describes the expression and purification of a uniformly ¹⁵N-labeled protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (Ammonium chloride, ¹⁵N, 99%).
-
Glucose (or ¹³C-glucose for double labeling).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis buffer (e.g., Tris buffer with lysozyme, DNase, and protease inhibitors).
-
Purification system (e.g., FPLC with a suitable column like Ni-NTA for His-tagged proteins).
Procedure:
-
Starter Culture: Inoculate a small volume (5-10 mL) of LB medium with a single colony of the expression strain and grow overnight at 37°C.
-
Adaptation to Minimal Medium:
-
Inoculate 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight culture.
-
Grow at 37°C until the OD₆₀₀ reaches ~0.6-0.8.
-
-
Expression in ¹⁵N-Labeled Medium:
-
Pellet the cells from the adaptation culture by centrifugation.
-
Resuspend the cell pellet in 1 L of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
-
Protein Purification: Purify the ¹⁵N-labeled protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Sample Preparation for NMR:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to 0.1-1.0 mM.
-
Add 5-10% D₂O for the NMR lock.
-
NMR Data Acquisition and Analysis Workflow
The general workflow for protein structure determination using a ¹⁵N-labeled sample is as follows.
Caption: General workflow for protein structure determination by NMR using a ¹⁵N-labeled sample.
Workflow Description:
-
Sample Preparation: A high-quality, concentrated, and stable ¹⁵N-labeled protein or peptide sample is prepared as described in the protocols above.
-
¹H-¹⁵N HSQC: A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired. This is a critical quality control step. A well-dispersed spectrum with sharp peaks is indicative of a folded, stable protein suitable for further analysis.
-
Data Processing: The raw NMR data (Free Induction Decay - FID) is converted into a spectrum through Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment: Using a suite of triple-resonance experiments (for uniformly labeled samples) or NOESY/TOCSY (for smaller proteins or peptides), the backbone and side-chain resonances are assigned to specific atoms in the protein sequence.
-
NOESY/TOCSY: 3D ¹⁵N-edited NOESY and TOCSY experiments are recorded to obtain through-space (NOE) and through-bond (TOCSY) correlations, respectively.
-
Restraint Generation: NOE cross-peaks are converted into distance restraints (typically < 5-6 Å). Torsion angle restraints can be derived from scalar coupling constants.
-
Structure Calculation: Computational algorithms, such as distance geometry and simulated annealing, are used to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Refinement and Validation: The calculated structures are refined to improve their stereochemical quality and are validated against the experimental data and known geometric parameters.
Signaling Pathways and Logical Relationships
The application of Fmoc-Ile-OH-¹⁵N is upstream of the biological pathways it helps to elucidate. The logical relationship is one of tool development leading to biological insight.
Caption: Logical flow from Fmoc-Ile-OH-¹⁵N to applications in research and development.
This diagram illustrates how the chemical tool, Fmoc-Ile-OH-¹⁵N, is used in SPPS to create a labeled peptide. This peptide is then analyzed by NMR to yield structural and dynamic information, which in turn provides insights into biological interactions and pathways, ultimately aiding in drug development.
Conclusion
Fmoc-Ile-OH-¹⁵N is a valuable reagent for the site-specific isotopic labeling of peptides for NMR studies. The protocols and workflows described herein provide a comprehensive guide for its application, from chemical synthesis to the acquisition and analysis of NMR data for 3D structure determination. The ability to place an isotopic label at a specific site within a biomolecule provides a powerful handle for dissecting complex biological systems at the atomic level, making it an indispensable tool in modern structural biology and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ile-OH-15N Peptide Coupling
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the coupling of Fmoc-Ile-OH-15N in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of this compound and other sterically hindered amino acids.
Issue 1: Low or Incomplete Coupling
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or the presence of a deletion sequence corresponding to the mass of the peptide without the isoleucine residue in the final HPLC/MS analysis.[1]
Potential Causes:
-
Steric Hindrance: The bulky side chain of isoleucine can physically block the reactive groups, slowing down the reaction rate.[2]
-
Peptide Aggregation: The growing peptide chain may fold or aggregate on the resin, preventing access of the activated amino acid to the N-terminal amine.[3]
-
Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.[2]
-
Degraded Reagents: The quality of the this compound, coupling reagents, or solvents may be compromised.
Solutions:
-
Switch to a More Potent Coupling Reagent: For difficult couplings, aminium/uronium or phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides like DIC.[2] HATU, HBTU, and COMU are excellent choices for sterically hindered amino acids. HATU is often preferred as it reacts faster and with less epimerization.
-
Perform a Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of the activated this compound. This is a common and effective strategy to drive the reaction to completion.
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to overnight) can improve the yield. Cautiously increasing the temperature can also help overcome the activation energy barrier, but this may increase the risk of racemization.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can enhance the probability of successful coupling.
-
Cap Unreacted Amines: If a small amount of unreacted amines remains after a second coupling, it is advisable to cap them with acetic anhydride (B1165640) to prevent the formation of deletion peptides in subsequent steps.
Issue 2: Peptide Aggregation
Symptom: The resin beads may appear shrunken or clumped. In continuous-flow synthesis, a broadening of the UV deprotection peak may be observed. Aggregation can also lead to incomplete coupling and deprotection.
Potential Causes:
-
Hydrophobic Sequences: Peptides containing multiple hydrophobic residues like isoleucine, valine, and leucine (B10760876) are prone to forming secondary structures (e.g., β-sheets) that lead to aggregation.
-
High Resin Loading: A higher loading of the initial amino acid on the resin can increase the proximity of peptide chains, promoting aggregation.
Solutions:
-
Use Aggregation-Disrupting Solvents: Switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.
-
Incorporate Pseudoproline Dipeptides: The use of pseudoproline dipeptides can effectively disrupt the formation of β-sheets.
-
Lower the Synthesis Temperature: Performing the synthesis at a lower temperature can sometimes reduce aggregation.
-
Microwave-Assisted Synthesis: The use of microwave energy can help to overcome aggregation-related issues and improve coupling efficiency.
Issue 3: Racemization
Symptom: The appearance of a diastereomeric impurity in the HPLC chromatogram, often as a shoulder or a closely eluting peak to the main product peak.
Potential Causes:
-
Over-activation of the Carboxylic Acid: Highly reactive coupling reagents can lead to the formation of oxazolone (B7731731) intermediates, which are susceptible to racemization.
-
Presence of Base: The base used during the coupling reaction can promote racemization.
-
Elevated Temperature: Higher temperatures during coupling can increase the rate of racemization.
Solutions:
-
Choose the Right Coupling Reagent and Additives: For racemization-prone residues, using a combination of DIC with a racemization suppressant like HOBt or OxymaPure is recommended. HATU generally leads to less epimerization compared to HBTU.
-
Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin.
-
Use a Hindered Base: N,N-Diisopropylethylamine (DIPEA) is generally preferred over less hindered bases. For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.
-
Control the Temperature: Avoid excessive heating during the coupling step. If using a microwave synthesizer, lowering the temperature (e.g., from 80°C to 50°C) can limit racemization.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound particularly challenging?
A1: The coupling of Fmoc-Ile-OH is challenging due to steric hindrance. The bulky β-branched side chain of isoleucine, in close proximity to the α-carbon, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, thereby slowing down the reaction rate and increasing the likelihood of incomplete coupling.
Q2: Which coupling reagent is the best for this compound?
A2: There is no single "best" reagent for all situations, but for sterically hindered amino acids like isoleucine, highly efficient aminium/uronium or phosphonium salt-based reagents are recommended. HATU is often considered one of the most effective due to its high reactivity and lower tendency to cause racemization. COMU is another excellent option with comparable efficiency to HATU. For routine couplings where cost is a consideration, HBTU can also be effective, though it may be slightly less reactive than HATU.
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step with a fresh batch of activated amino acid and reagents after the first coupling is complete. This technique is used to drive difficult coupling reactions, such as those involving sterically hindered amino acids like Fmoc-Ile-OH, to completion and maximize the yield of the desired peptide. It is recommended to perform a monitoring test, such as the Kaiser test, after the first coupling to determine if a second coupling is necessary.
Q4: How can I monitor the completion of the coupling reaction?
A4: The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (ninhydrin test). This is a qualitative colorimetric test that detects the presence of free primary amines on the resin. A blue or purple color indicates that the coupling is incomplete, while a yellow or colorless result suggests that the reaction has gone to completion. For N-terminal proline, which is a secondary amine, the isatin (B1672199) test or chloranil (B122849) test can be used.
Q5: What is "capping" and is it always necessary?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step, typically using acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences. Capping is highly recommended after the coupling of a difficult amino acid like Fmoc-Ile-OH, especially if a monitoring test indicates that a small percentage of free amines remains even after a double coupling.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Reaction Time | Relative Efficiency/Yield | Notes on Racemization |
| DIC/HOBt or Oxyma | Carbodiimide | 60 - 120 min | Moderate to Good | Low when used with additives. |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | High | Generally low, but higher than HATU. |
| HATU | Aminium/Uronium Salt | 15 - 45 min | Very High | Very low, preferred for sensitive residues. |
| COMU | Aminium/Uronium Salt | 15 - 45 min | Very High | Low, comparable to HATU. |
| PyBOP | Phosphonium Salt | 30 - 60 min | High | Low. |
Note: Reaction times and yields are dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for completion of the coupling.
Protocol 2: Double Coupling
-
First Coupling: Perform the coupling reaction as described in Protocol 1.
-
Washing: After the first coupling, wash the resin with DMF (3 times).
-
Monitoring (Optional): Perform a Kaiser test. If the result is positive (blue beads), proceed with the second coupling.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 3. Add this solution to the resin and agitate for another 45-60 minutes.
-
Final Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step.
Protocol 3: Capping of Unreacted Amines
-
Washing: After the final coupling attempt and subsequent DMF washes, wash the resin with DCM (3 times).
-
Capping Solution Preparation: Prepare a fresh capping solution of acetic anhydride and pyridine (B92270) in a 3:2 ratio in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Verification: A Kaiser test should now be negative (yellow/colorless beads).
Visualizations
References
Technical Support Center: Optimizing Fmoc-Ile-OH-¹⁵N Solubility
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Fmoc-L-Isoleucine-¹⁵N (Fmoc-Ile-OH-¹⁵N) and its unlabeled counterpart, Fmoc-Ile-OH, for various experimental applications, including Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Fmoc-Ile-OH?
A1: Fmoc-Ile-OH is a white, fine crystalline powder. It is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[1] It has also been reported to be soluble in methanol, though sometimes with faint turbidity.[1] Due to the hydrophobic nature of the Fmoc protecting group and the isoleucine side chain, its solubility in aqueous solutions is poor.
Q2: Does ¹⁵N labeling affect the solubility of Fmoc-Ile-OH?
A2: The introduction of a ¹⁵N isotope results in a negligible change in the molecular weight and does not significantly alter the physicochemical properties of the molecule. Therefore, the solubility of Fmoc-Ile-OH-¹⁵N is expected to be virtually identical to that of unlabeled Fmoc-Ile-OH under the same conditions. Stable isotope-labeled amino acids maintain the same chemical properties as their natural counterparts.[]
Q3: In which solvent is Fmoc-Ile-OH most soluble?
A3: Based on available data, Fmoc-Ile-OH exhibits high solubility in DMSO.[3] Quantitative data for other common solvents like DMF and NMP is less readily available in comparative terms, but they are standard solvents for SPPS, implying good solubility for most Fmoc-amino acids.[4]
Q4: Can I heat the solvent to improve the solubility of Fmoc-Ile-OH?
A4: Gentle warming (e.g., to 30-40°C) can be an effective method to increase the solubility of Fmoc-amino acid derivatives. However, it is crucial to avoid high temperatures, as this can lead to racemization or degradation of the Fmoc-amino acid.
Q5: Is it advisable to store solutions of Fmoc-Ile-OH?
A5: It is generally not recommended to store solutions of Fmoc-amino acids for extended periods, particularly in DMF, as they can degrade over time. It is best practice to prepare fresh solutions for each coupling reaction to ensure the highest quality of your synthesis.
Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for Fmoc-Ile-OH in various solvents.
Quantitative Solubility Data
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 283 mM | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO can significantly impact solubility. |
| PolarClean | >0.4 M | >400 mM | A "green" solvent alternative. Most Fmoc-amino acids are reported to be highly soluble (>0.9 M) in PolarClean. |
Qualitative Solubility in Common SPPS Solvents
| Solvent | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good | Standard solvent for SPPS with good resin swelling properties. |
| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often has better solvating properties than DMF for challenging sequences and offers excellent resin swelling. |
| Dichloromethane (DCM) | Moderate | Good for dissolving organic molecules but has lower resin swelling capacity. Can be used as a co-solvent. |
| Methanol | Soluble | May exhibit faint turbidity. |
Troubleshooting Guide
Issue: Fmoc-Ile-OH or Fmoc-Ile-OH-¹⁵N is not dissolving in the chosen solvent.
This guide provides a systematic approach to troubleshoot and resolve solubility issues.
Caption: Troubleshooting workflow for resolving Fmoc-Ile-OH solubility issues.
Issue: The solution of Fmoc-Ile-OH is cloudy or contains suspended particles.
-
Root Cause: This may indicate that the solution is saturated or that the Fmoc-Ile-OH has started to precipitate. In some solvents, like methanol, a faint turbidity might be normal.
-
Solution:
-
Sonication: Gentle sonication can help to break up aggregates and fully dissolve the compound.
-
Gentle Warming: As mentioned previously, slightly warming the solution can improve solubility.
-
Co-solvent: Adding a small amount of a stronger solvent like DMSO can help to clarify the solution.
-
Issue: Fmoc-Ile-OH precipitates out of solution during the coupling reaction.
-
Root Cause: Even if initially dissolved, changes in the reaction environment upon addition to the resin can cause precipitation. This can be due to interactions with the resin-bound peptide or other reagents.
-
Solution:
-
Optimize Solvent: Consider switching from DMF to NMP, as NMP can be more effective at solvating difficult sequences.
-
Pre-activation: Ensure the amino acid is fully dissolved and activated before adding it to the resin.
-
Flow-through vs. Batch: In automated synthesizers, ensure adequate mixing and flow to prevent localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol 1: Standard Dissolution of Fmoc-Ile-OH for SPPS
This protocol outlines the standard procedure for dissolving Fmoc-Ile-OH for a typical coupling reaction in solid-phase peptide synthesis.
Caption: Standard experimental workflow for dissolving Fmoc-Ile-OH.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution of Fmoc-Ile-OH or Fmoc-Ile-OH-¹⁵N in DMSO, which can then be diluted for various experiments.
Materials:
-
Fmoc-Ile-OH or Fmoc-Ile-OH-¹⁵N
-
High-purity, anhydrous DMSO
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of Fmoc-Ile-OH into a suitable vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for 100 mg/mL, add 1 mL of DMSO to 100 mg of Fmoc-Ile-OH).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If preparing for long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
This technical support guide is intended to provide a comprehensive resource for optimizing the solubility of Fmoc-Ile-OH and its ¹⁵N-labeled analog. By following these guidelines and protocols, researchers can enhance the reliability and success of their experiments.
References
Preventing racemization of Fmoc-Ile-OH-15N during synthesis
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of Fmoc-Ile-OH-15N during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-Ile-OH?
A1: Racemization is the conversion of a pure chiral molecule (like an L-amino acid) into a mixture of both its L- and D-forms.[1][2] This is a critical issue in peptide synthesis because the biological activity of a peptide is highly dependent on its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids.[1] The presence of D-isoleucine instead of the natural L-isoleucine can lead to peptides with altered structures, reduced biological activity, and potentially different immunogenicity.[1][3]
While all chiral amino acids (except glycine) can racemize, some are more susceptible than others. Isoleucine, being a β-branched amino acid, presents steric hindrance during coupling, which can sometimes lead to conditions that favor racemization.
Q2: What is the primary chemical mechanism behind the racemization of Fmoc-amino acids?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This process occurs in the following steps:
-
Activation : The carboxylic acid of the Fmoc-amino acid is activated by a coupling reagent.
-
Cyclization : The activated carboxyl group cyclizes to form a planar oxazolone (B7731731) ring.
-
Proton Abstraction : The proton on the α-carbon of this intermediate is acidic and can be easily removed by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate, losing the stereochemical information.
-
Ring Opening : Subsequent attack by the free amine of the resin-bound peptide can open the oxazolone ring from either face, resulting in a mixture of both the desired L-peptide and the undesired D-diastereomer.
A less common pathway, direct enolization, involves the direct abstraction of the alpha-proton by a strong base without forming an oxazolone ring.
Figure 1. Oxazolone formation is the primary racemization pathway.
Q3: Which coupling reagents are best for minimizing racemization of Fmoc-Ile-OH?
A3: The choice of coupling reagent is critical. For amino acids prone to racemization, carbodiimide-based reagents used with a racemization-suppressing additive are highly recommended because they can often be used in base-free conditions.
-
Recommended : Combinations like DIC/OxymaPure or DIC/HOBt are excellent choices. OxymaPure and HOBt react with the initial activated intermediate to form a more stable active ester that is less prone to oxazolone formation. OxymaPure is often preferred as it has been shown to be more effective than HOBt at suppressing racemization and is not explosive.
-
Use with Caution : Onium salts like HBTU, HATU, and HCTU are very efficient but require a base (e.g., DIPEA), which increases the racemization risk. If you must use them, pair them with a weaker, sterically hindered base.
-
DEPBT : This phosphonium (B103445) reagent is noted for its remarkable resistance to racemization and is an excellent choice for particularly sensitive couplings, such as with Fmoc-His(Trt)-OH.
Troubleshooting Guide
This guide addresses the common issue of detecting D-isoleucine diastereomers in your final peptide product.
Problem: High levels of D-Isoleucine detected post-synthesis.
Figure 2. Troubleshooting workflow for D-Ile formation.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Likely Cause : Using carbodiimides (like DIC or DCC) without an additive is a primary cause of racemization. The O-acylisourea intermediate formed is highly reactive and prone to cyclizing into an oxazolone. Similarly, using onium salts (HBTU, HATU) with a strong base can accelerate racemization.
-
Solution : Always use an additive with carbodiimides. The recommended combination is DIC with OxymaPure. If racemization persists, switch from an onium salt-based method to a carbodiimide/additive method.
Step 2: Evaluate the Base Used
-
Likely Cause : The presence, strength, and steric hindrance of the base used during coupling significantly impact racemization. Strong, non-hindered bases like DIPEA are more likely to abstract the alpha-proton, promoting both oxazolone formation and direct enolization.
-
Solution : If a base is required (as with onium salt reagents), switch from DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction.
Step 3: Review Reaction Conditions
-
Likely Cause : High temperatures and prolonged pre-activation times increase the rate of racemization. The longer an activated amino acid exists in solution before coupling to the resin, the greater the opportunity for it to racemize.
-
Solution :
-
Temperature : Perform the coupling reaction at room temperature or lower (e.g., 0°C). Avoid elevated temperatures, especially with microwave-assisted synthesis for this residue.
-
Activation Time : Minimize pre-activation time. An in-situ activation protocol, where the coupling reagent is added to the mixture of the amino acid and resin, is ideal. A pre-activation time of 1-5 minutes is a good starting point if required.
-
Solvent : Solvent polarity can play a role. While DMF is standard, consider using a less polar solvent if racemization remains a persistent issue.
-
Quantitative Data Summary
While specific data for Fmoc-Ile-OH is sparse in comparative studies, the following table provides data for other racemization-prone amino acids, illustrating the significant impact of coupling additives and conditions. This serves as a strong indicator of the performance expected when coupling Fmoc-Ile-OH.
| Coupling Reagent | Additive | Base | Temp (°C) | % D-Isomer Formation (Model Peptide) | Reference |
| DIC | HOBt | - | RT | ~14.8% (for Z-Phe-Val-OH) | |
| DIC | OxymaPure | - | RT | ~7.7% (for Z-Phe-Val-OH) | |
| DIC | HOAt | - | RT | ~5.9% (for Z-Phe-Val-OH) | |
| HATU | - | NMM | RT | Low (for Fmoc-L-Ser(tBu)-OH) | |
| DIC/Oxyma | - | - | 55 | 31.0% (for Fmoc-L-His(Trt)-OH) |
Table 1: Comparison of D-isomer formation with different coupling reagents and additives. Data highlights the effectiveness of additives like OxymaPure and the negative impact of high temperature.
Recommended Experimental Protocol
This protocol is designed to minimize the racemization of this compound during manual or automated solid-phase peptide synthesis.
Materials:
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Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation : Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (e.g., using 20% piperidine (B6355638) in DMF) and the resin is thoroughly washed with DMF.
-
Amino Acid Activation :
-
In a separate reaction vessel, dissolve this compound (3-5 eq.) and OxymaPure (3-5 eq.) in an appropriate volume of DMF.
-
Add DIC (3-5 eq.) to this solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. Do not exceed this time.
-
-
Coupling Reaction :
-
Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the mixture gently during this time.
-
-
Washing :
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove all soluble reagents and byproducts.
-
-
Monitoring :
-
Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), a second coupling may be required. Repeat steps 2-4.
-
References
Technical Support Center: Troubleshooting Low Yield in 15N Labeled Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yield in 15N labeled peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in solid-phase peptide synthesis (SPPS)?
Low peptide yield in SPPS can be attributed to several factors throughout the synthesis process. The most common issues include:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a significant cause of low yield, leading to truncated sequences.[1]
-
Poor Coupling Efficiency: When the reaction between the activated amino acid and the free N-terminus of the peptide-resin is incomplete, it results in deletion sequences.[1] This is often observed with sterically hindered amino acids or "difficult" sequences.[1]
-
Peptide Aggregation: The growing peptide chain can form stable secondary structures, such as β-sheets, on the resin, which hinders the access of reagents and leads to incomplete deprotection and coupling.[1]
-
Issues with the Solid Support: Problems like suboptimal resin loading, poor swelling of the resin, or instability of the linker can significantly reduce the final yield.
-
Cleavage and Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the desired product.[1]
Q2: How does the incorporation of 15N isotopes affect peptide synthesis?
The use of 15N labeled amino acids does not significantly alter the chemical reactivity during peptide synthesis. The primary difference is the increased mass of the resulting peptide. However, it is crucial to ensure the high isotopic purity of the 15N labeled amino acids, as unlabeled counterparts cannot be separated from the final product by standard purification methods like HPLC.
Q3: What constitutes a "difficult sequence" in peptide synthesis?
A "difficult sequence" is a peptide chain that is prone to aggregation on the resin due to the formation of stable secondary structures. This aggregation can block reagents from reaching the growing peptide chain, leading to lower yields. Sequences that are rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.
Q4: How can I monitor the progress and quality of my peptide synthesis?
Several methods can be employed to monitor the synthesis:
-
Colorimetric Tests: Qualitative tests like the Kaiser test can be performed on a few resin beads to check for the presence of free primary amines, which indicates incomplete coupling.
-
Mass Spectrometry (MS): Analyzing a small, cleaved portion of the crude peptide by MS is the most direct way to identify impurities and confirm the presence of the target peptide.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product can reveal the purity profile and the presence of deletion or truncated sequences.
Troubleshooting Guides
Issue 1: Low final yield with a complex mixture of shorter peptides observed in MS.
-
Symptom: The final yield is low, and the mass spectrum of the crude product shows significant peaks corresponding to truncated and deletion sequences.
-
Potential Causes:
-
Incomplete Fmoc-deprotection.
-
Poor coupling efficiency.
-
Peptide aggregation.
-
-
Recommended Solutions:
-
Optimize Deprotection: Ensure the deprotection reagent (e.g., piperidine (B6355638) in DMF) is fresh and of high quality. Increase the deprotection time or perform a second deprotection step.
-
Enhance Coupling:
-
Double couple problematic amino acids, especially those that are sterically hindered.
-
Increase the concentration of the amino acid and coupling reagents.
-
Switch to a more potent coupling reagent.
-
-
Address Aggregation:
-
Incorporate pseudoproline dipeptides or depsipeptides to disrupt secondary structure formation.
-
Consider using a different solvent, such as N-methyl-2-pyrrolidone (NMP), which can better solvate the growing peptide chain.
-
-
Issue 2: The desired peptide is the main product, but the overall yield is low.
-
Symptom: The purity of the crude product is high, but the final isolated yield is significantly lower than expected.
-
Potential Causes:
-
Incomplete cleavage from the resin.
-
Precipitation of the peptide during cleavage.
-
Side reactions during cleavage.
-
-
Recommended Solutions:
-
Optimize Cleavage: Perform a small-scale test cleavage to determine the optimal cleavage time and cocktail composition.
-
Improve Peptide Solubility: If the peptide precipitates in the cleavage cocktail, try a different precipitation solvent.
-
Use Scavengers: Include appropriate scavengers in the cleavage cocktail to prevent side reactions with sensitive residues like Trp, Met, Cys, and Tyr.
-
Quantitative Data Summary
Table 1: Common Coupling Reagents in SPPS
| Coupling Reagent | Type | Advantages | Considerations |
| HBTU/HCTU | Aminium/Uronium Salt | Fast coupling, high efficiency. | Can cause side reactions if not used carefully. |
| HATU | Aminium/Uronium Salt | Very efficient for sterically hindered amino acids. | More expensive. |
| PyBOP | Phosphonium Salt | Good for preventing racemization. | Can be less effective for difficult couplings. |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective. | Slower reaction times, potential for side reactions. |
Table 2: Common Cleavage Cocktails
| Cleavage Cocktail Components | Ratio | Target Residues & Conditions |
| TFA / TIS / H₂O | 95 / 2.5 / 2.5 | General purpose for peptides without sensitive residues. |
| TFA / TIS / H₂O / EDT | 90 / 5 / 2.5 / 2.5 | For peptides containing Trp, Met, or Cys to prevent oxidation. |
| TFA / Thioanisole / H₂O / EDT | 90 / 5 / 3 / 2 | Effective for peptides with multiple Arg(Pbf) residues. |
Experimental Protocols
Protocol 1: Test Cleavage from Resin
This protocol allows for the assessment of cleavage efficiency on a small scale before processing the entire batch of resin.
-
Sample Preparation: Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) and place it in a microcentrifuge tube.
-
Cleavage: Add a small volume of the appropriate cleavage cocktail (e.g., 100-200 µL).
-
Incubation: Allow the cleavage to proceed for the recommended time (typically 1-3 hours) at room temperature.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Pelleting and Drying: Centrifuge to pellet the peptide, decant the ether, and allow the peptide pellet to dry.
-
Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) for analysis by HPLC and MS.
Protocol 2: Kaiser Test (for Primary Amines)
This test is used to qualitatively assess the completeness of the coupling reaction.
-
Sample Collection: Collect a few beads of the peptide-resin after the coupling step and wash them thoroughly.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the beads:
-
Reagent A: 5% ninhydrin (B49086) in ethanol.
-
Reagent B: 80% phenol (B47542) in ethanol.
-
Reagent C: 2% 0.001M KCN in pyridine.
-
-
Incubation: Heat the sample at 100°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Intense Blue/Purple: Indicates the presence of free primary amines, signifying a failed coupling.
-
Yellow/Colorless: Indicates the absence of free primary amines, signifying a successful coupling.
-
Key Workflows and Relationships
Caption: A workflow for troubleshooting low yield in SPPS.
References
Fmoc-Ile-OH-15N stability and storage conditions
Welcome to the technical support center for Fmoc-Ile-OH-15N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of this isotopically labeled amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated place.[1] For long-term stability, it is recommended to store the powder at -20°C for up to 3 years.[2] Some suppliers recommend refrigeration between +2°C to +8°C, with protection from light.[3]
Q2: How should I store solutions of this compound?
A2: Once dissolved in a solvent such as DMSO, solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2][4] For storage, -80°C is recommended for up to 6 months, and -20°C for up to 1 month.
Q3: What is the general stability of the Fmoc protecting group?
A3: The Fmoc group is known for its stability under acidic conditions, making it compatible with acid-labile side-chain protecting groups like Boc. However, it is highly sensitive to basic conditions and can be rapidly cleaved by weak bases, particularly secondary amines like piperidine (B6355638).
Q4: Can temperature affect the stability of the Fmoc group?
A4: Yes, high temperatures can lead to the thermal cleavage of the Fmoc group, even in the absence of a base. For example, heating a solution in DMSO to 120°C can result in almost quantitative cleavage within 10-15 minutes.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in DMSO at a concentration of 125 mg/mL (352.70 mM), though ultrasonic assistance may be needed. It is important to use newly opened, non-hygroscopic DMSO for the best solubility.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in peptide synthesis.
Issue 1: Premature Fmoc-Deprotection
-
Symptom: Loss of Fmoc group before the intended deprotection step, observed via UV monitoring or mass spectrometry of the growing peptide chain.
-
Potential Causes:
-
Basic Conditions: Exposure to basic solvents or reagents. The Fmoc group is labile to bases.
-
Amine Contamination: Traces of primary or secondary amines in solvents (e.g., DMF) can cause gradual deprotection.
-
High Temperature: Elevated temperatures during synthesis steps can lead to thermal cleavage of the Fmoc group.
-
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use high-purity, peptide-synthesis-grade solvents. Ensure DMF is free of dimethylamine.
-
Control Temperature: Avoid unnecessarily high temperatures during coupling reactions unless specifically required by the protocol.
-
Check Reagent pH: Ensure all additives and solutions are not basic, unless intended for deprotection.
-
Issue 2: Incomplete Coupling Reactions
-
Symptom: Unreacted free amine on the resin after a coupling step, detected by a positive Kaiser test or other amine tests.
-
Potential Causes:
-
Poor Solubility: The Fmoc-amino acid may not be fully dissolved in the reaction solvent.
-
Steric Hindrance: Isoleucine is a β-branched amino acid, which can lead to slower coupling kinetics.
-
Impure Starting Material: Contamination in the this compound can interfere with the reaction.
-
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Use sonication if necessary to fully dissolve the this compound before adding it to the reaction vessel.
-
Extend Reaction Time: For sterically hindered amino acids like isoleucine, a longer coupling time or a second coupling may be necessary.
-
Use a Stronger Activating Agent: Consider using more potent activating reagents for challenging couplings.
-
Verify Purity: Ensure the this compound used is of high purity (≥99%).
-
Issue 3: Degradation During Storage
-
Symptom: Reduced purity of this compound over time, as determined by HPLC analysis.
-
Potential Causes:
-
Improper Storage Conditions: Exposure to moisture, light, or elevated temperatures.
-
Free Amino Acid Contamination: The presence of free isoleucine can autocatalytically promote the cleavage of the Fmoc group during storage.
-
-
Troubleshooting Steps:
-
Adhere to Recommended Storage: Store the solid compound at -20°C or refrigerated (+2°C to +8°C) and protected from light.
-
Store Under Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Purchase High-Purity Reagents: Start with high-purity Fmoc-amino acids with low free amino acid content (≤0.2%).
-
Data and Protocols
Storage Conditions Summary
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Recommended for long-term storage. |
| +2°C to +8°C | Not specified | Protect from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: Standard Fmoc Deprotection
This protocol describes the standard method for removing the Fmoc protecting group during solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Wash the peptide-resin with DMF (N,N-dimethylformamide).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Allow the mixture to react at room temperature for 5-10 minutes. The completion of the deprotection can often be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through.
-
Washing: Filter the resin and wash thoroughly with DMF to remove the deprotection solution and byproducts.
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-amino acid.
Diagrams
Caption: Troubleshooting workflow for this compound issues.
References
Improving signal-to-noise in 15N NMR with Fmoc-Ile-OH-15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁵N-labeled compounds, such as Fmoc-Ile-OH-¹⁵N, to improve signal-to-noise in ¹⁵N NMR experiments.
Troubleshooting Guide: Poor Signal-to-Noise in ¹⁵N NMR
Low signal-to-noise (S/N) is a common challenge in ¹⁵N NMR spectroscopy due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope.[1][2] This guide provides a systematic approach to diagnosing and resolving S/N issues.
Step 1: Sample Preparation and Handling
The most common source of poor NMR data is the sample itself.[3] Before spending time on instrument parameters, ensure your sample is optimally prepared.
| Issue | Recommendation | Rationale |
| Low Concentration | Increase the concentration of the ¹⁵N-labeled analyte. | A higher concentration of spins in the detection coil directly leads to a stronger NMR signal. |
| Precipitate/Cloudiness | Ensure the compound is fully dissolved. Filter the sample if any solid material or cloudiness is observed. | Undissolved particles will not contribute to the signal and can negatively impact magnetic field homogeneity (shimming). |
| Paramagnetic Impurities | Degas the sample by bubbling an inert gas (e.g., argon) or using the freeze-pump-thaw method. Avoid metal ion contamination. | Paramagnetic substances, including dissolved oxygen, can cause significant line broadening and shorten relaxation times, which reduces signal intensity.[4] |
| Incorrect Sample Volume | Fill the NMR tube to the appropriate height for your spectrometer's probe (typically ~4 cm or 0.6-0.7 mL for a standard 5 mm tube). | Too little sample reduces the number of nuclei in the detection coil, while too much can degrade shim performance.[4] |
Step 2: Spectrometer Setup and Calibration
Proper instrument setup is critical for achieving optimal sensitivity.
| Issue | Recommendation | Rationale |
| Poor Shimming | Perform automated shimming routines. If this fails, manual shimming may be necessary. | An inhomogeneous magnetic field leads to broad, asymmetric peaks, which spreads the signal out and reduces the apparent S/N ratio. |
| Incorrect Probe Tuning | Tune and match the probe for the ¹⁵N frequency before each experiment. | Mismatched tuning prevents efficient transfer of radiofrequency energy to and from the sample, drastically reducing sensitivity. |
| Incorrect Pulse Width | Calibrate the 90° pulse width for your specific sample. | An inaccurate pulse width leads to incomplete excitation of the nuclei and a loss of signal. |
Step 3: Acquisition Parameter Optimization
Fine-tuning the experimental parameters can significantly enhance the signal-to-noise ratio.
| Parameter | Recommendation | Rationale |
| Number of Scans (NS) | Increase the number of scans. | The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the experiment time. |
| Relaxation Delay (D1) | Set D1 to at least 1.5 times the longest T1 relaxation time of the nuclei of interest. For ¹⁵N, T1 can be long. | If the delay is too short, the magnetization will not fully recover between scans, leading to signal saturation and lower intensity. |
| Acquisition Time (AQ) | Increase the acquisition time for better resolution of sharp ¹⁵N signals. | The slower transverse relaxation rate of ¹⁵N nuclei can result in narrow linewidths, which are better resolved with longer acquisition times. |
| Decoupling | Use proton decoupling during ¹⁵N acquisition. | Decoupling collapses multiplets caused by ¹H-¹⁵N coupling into single, more intense peaks and can provide a Nuclear Overhauser Effect (NOE) enhancement, further boosting the signal. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor signal-to-noise in ¹⁵N NMR experiments.
Caption: A flowchart for systematically diagnosing and resolving low signal-to-noise issues.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my ¹⁵N NMR spectrum so low compared to my ¹H spectrum?
A: This is an inherent property of the ¹⁵N nucleus. There are two primary reasons for this:
-
Low Natural Abundance: The NMR-active ¹⁵N isotope has a natural abundance of only 0.37%, whereas the ¹H isotope is nearly 100% abundant. This means there are far fewer ¹⁵N nuclei to detect in a sample of unenriched material.
-
Low Gyromagnetic Ratio: The gyromagnetic ratio (γ) for ¹⁵N is about 10 times smaller than that of ¹H. Since signal intensity is proportional to γ³, the intrinsic sensitivity of ¹⁵N is significantly lower.
Using an isotopically enriched compound like Fmoc-Ile-OH-¹⁵N is the most effective way to overcome the low natural abundance problem.
Q2: I'm using Fmoc-Ile-OH-¹⁵N. What is the role of the Fmoc group in the NMR experiment?
A: The Fmoc (fluorenylmethyloxycarbonyl) group is primarily a protecting group used during solid-phase peptide synthesis to temporarily block the amine group. In the context of the final NMR experiment on a purified molecule, it does not inherently improve the signal-to-noise ratio. Its protons will appear in the aromatic region of the ¹H NMR spectrum, and its carbons in the ¹³C spectrum, but it does not directly enhance the ¹⁵N signal. The key to a good signal is the ¹⁵N label within the isoleucine residue.
Q3: Can I use 2D NMR techniques to improve signal detection for my ¹⁵N-labeled compound?
A: Yes, absolutely. Indirect detection methods are highly recommended for insensitive nuclei like ¹⁵N.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment detects the ¹⁵N signal indirectly through the protons attached to it. Since protons are much more sensitive, this results in a massive sensitivity gain compared to a direct 1D ¹⁵N experiment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is useful for correlating the ¹⁵N nucleus with protons that are two or three bonds away. It is also much more sensitive than a direct ¹⁵N measurement.
Q4: My peaks look broad, which is affecting my S/N. What could be the cause?
A: Broad peaks are a common reason for an apparent low signal-to-noise ratio, as the signal intensity is spread out. Several factors can cause peak broadening:
-
Poor Shimming: The homogeneity of the magnetic field is crucial for sharp lines. Always shim the magnet carefully for your sample.
-
Sample Viscosity: Highly concentrated or viscous samples can restrict molecular tumbling, leading to broader lines. Diluting the sample or increasing the temperature may help.
-
Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, it can lead to broad peaks. Acquiring the spectrum at a different temperature can sometimes sharpen these signals.
-
Relaxation: The major factor limiting sensitivity is the relaxation time. Slow molecular tumbling can lead to short T2 relaxation times and broader lines.
Q5: How long should the relaxation delay (D1) be for a ¹⁵N experiment?
A: The spin-lattice (T1) relaxation time for ¹⁵N can be very long, sometimes tens of seconds, especially for small molecules or nuclei lacking directly attached protons. For quantitative results, the relaxation delay should be at least 5 times the longest T1. For routine qualitative spectra where S/N is the priority, a delay of 1 to 1.5 times T1 is a common compromise to acquire more scans in a given amount of time. If you do not know the T1 value, a long delay (e.g., 10-30 seconds) is a safe starting point for direct-detect ¹⁵N experiments.
Experimental Protocols
Protocol 1: Basic 1D ¹⁵N NMR with Proton Decoupling
This protocol is for direct detection of a ¹⁵N-enriched sample.
-
Sample Preparation: Prepare a 5-10 mM sample of Fmoc-Ile-OH-¹⁵N in a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the magnet.
-
Lock and shim the spectrometer.
-
Tune and match the ¹⁵N and ¹H channels of the probe.
-
-
Parameter Acquisition:
-
Use a standard 1D ¹⁵N pulse program with proton decoupling (e.g., Bruker's zgig).
-
SW (Spectral Width): Set a spectral width that covers the expected chemical shift range (e.g., 200-300 ppm for amino acids).
-
O1P (Transmitter Frequency Offset): Center the spectral width on the expected resonance frequency.
-
AQ (Acquisition Time): Set to 1-2 seconds.
-
D1 (Relaxation Delay): Start with a conservative value of 10 seconds.
-
NS (Number of Scans): Set to a multiple of 16 (e.g., 64, 256, 1024) depending on the sample concentration.
-
P1 (90° Pulse Width): Use a previously calibrated value.
-
-
Acquisition & Processing:
-
Start the acquisition.
-
After completion, apply Fourier transformation, phase correction, and baseline correction.
-
Protocol 2: Sensitivity-Enhanced 2D ¹H-¹⁵N HSQC
This protocol is highly recommended for any ¹⁵N-labeled compound with attached protons.
-
Sample Preparation: As described in Protocol 1.
-
Instrument Setup: As described in Protocol 1.
-
Parameter Acquisition:
-
Load a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., Bruker's hsqcedetgpsisp2.2).
-
SW (¹H Dimension): Set to cover all proton signals (e.g., 10-12 ppm).
-
SW (¹⁵N Dimension): Set to cover the expected ¹⁵N chemical shift range.
-
NS (Number of Scans): Set to a multiple of 2 or 4 (e.g., 8, 16, 32).
-
TD (Time Domain Points): Set TD2 (¹H dimension) to 1024 or 2048. Set TD1 (¹⁵N dimension) to 128 or 256.
-
D1 (Relaxation Delay): Set to 1.5-2.0 seconds.
-
-
Acquisition & Processing:
-
Start the acquisition.
-
Process the 2D data using appropriate window functions (e.g., sine-bell), Fourier transformation, and phase/baseline correction in both dimensions.
-
Data Summary
Typical NMR Parameters for ¹⁵N Experiments
The following table summarizes key parameters that influence the signal-to-noise ratio in ¹⁵N NMR experiments.
| Parameter | Typical Value for 1D ¹⁵N | Typical Value for 2D ¹H-¹⁵N HSQC | Impact on S/N |
| Number of Scans (NS) | 256 - 4096+ | 8 - 64 | High (S/N ∝ √NS) |
| Relaxation Delay (D1) | 5 - 30 s | 1.5 - 2 s | High (prevents saturation) |
| Acquisition Time (AQ) | 1 - 2 s | 0.1 - 0.2 s (¹H dimension) | Moderate (improves resolution) |
| Magnetic Field Strength | N/A | N/A | High (S/N increases with field) |
| Probe Type | Standard or Cryoprobe | Cryoprobe recommended | Very High (Cryoprobes can boost S/N 3-4x) |
Visualization of NMR Signal Enhancement
The diagram below illustrates the logical relationship between fundamental NMR properties and experimental choices that lead to an improved signal-to-noise ratio.
Caption: Relationship between NMR challenges and enhancement strategies.
References
Technical Support Center: Quantification of Peptides with Fmoc-Ile-OH-15N
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-L-Isoleucine-¹⁵N for quantitative peptide synthesis and analysis.
Frequently Asked Questions (FAQs)
???+ question "Q1: What are the primary challenges when quantifying peptides synthesized with Fmoc-Ile-OH-¹⁵N?"
???+ question "Q2: How does incomplete ¹⁵N labeling affect my quantitative data?"
???+ question "Q3: What is a typical ¹⁵N labeling efficiency to aim for, and how do I correct for it?"
???+ question "Q4: I'm observing low peptide yield. What are the common causes when using Fmoc-Ile-OH-¹⁵N?"
Troubleshooting Guides
Guide 1: Troubleshooting Low Peptide Yield
If you are experiencing low yields after synthesis and cleavage, follow these steps to diagnose and resolve the issue.
Technical Support Center: Fmoc-Ile-OH-15N in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Fmoc-Ile-OH-15N during solid-phase peptide synthesis (SPPS). The isotopic 15N label on the alpha-amino group does not typically introduce novel side reactions; therefore, the challenges are primarily associated with the inherent properties of the isoleucine residue.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of Fmoc-Ile-OH in SPPS?
A1: The main side reactions when incorporating Fmoc-Ile-OH are:
-
Incomplete Coupling: Due to the steric hindrance from its β-branched side chain, isoleucine can be difficult to couple efficiently to the growing peptide chain.[1][2]
-
Racemization: The chiral center at the α-carbon can epimerize during activation and coupling, leading to the formation of the diastereomer, Fmoc-D-allo-Ile-OH.
-
Diketopiperazine (DKP) Formation: When isoleucine is the N-terminal or the second amino acid in the sequence, the dipeptide can cyclize and cleave from the resin, especially if the adjacent residue is proline.
Q2: Does the 15N isotopic label on this compound influence its reactivity or propensity for side reactions?
A2: The 15N label is a stable, non-radioactive isotope that has a negligible effect on the chemical reactivity of the amino acid. The side reactions observed are characteristic of the isoleucine molecule itself and are not influenced by the isotopic substitution. The primary consideration for 15N-labeled peptides is the need for high purity to ensure accurate results in sensitive analytical techniques like NMR spectroscopy or mass spectrometry.
Q3: How can I detect the common side products of Fmoc-Ile-OH coupling?
A3: A combination of analytical techniques is recommended:
-
HPLC: Reverse-phase HPLC is the primary method for assessing the purity of the crude peptide. Side products like deletion sequences (from incomplete coupling) or diastereomers (from racemization) may appear as distinct peaks close to the main product peak.
-
Mass Spectrometry (MS): Mass spectrometry is essential for identifying the molecular weights of the main product and any impurities. Deletion sequences will have a lower mass, while racemized products will have the same mass as the desired peptide.
-
Amino Acid Analysis (AAA): Chiral amino acid analysis can be used to quantify the amount of D-allo-isoleucine present in the final peptide, providing a direct measure of racemization.
Troubleshooting Guides
Issue 1: Incomplete Coupling of Fmoc-Ile-OH
Symptoms:
-
A significant peak corresponding to a deletion sequence (peptide lacking the isoleucine residue) is observed in the HPLC chromatogram of the crude peptide.
-
A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines on the resin.[3]
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Steric Hindrance | The β-branched side chain of isoleucine physically obstructs the approach of the activated amino acid to the N-terminal amine of the peptide chain.[1] |
| Optimize Coupling Reagents: Use highly efficient coupling reagents known to perform well with sterically hindered amino acids. Uronium/aminium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides like DIC alone. | |
| Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion. | |
| Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Ile-OH. | |
| Microwave-Assisted Synthesis: Employing microwave energy can accelerate the coupling reaction, often leading to higher efficiency in shorter times. | |
| Peptide Aggregation | The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the resin, preventing access of reagents. |
| Change Solvent: Switch from DMF to a more polar solvent like NMP, or add chaotropic salts (e.g., LiCl) to disrupt secondary structures. | |
| Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation by introducing a kink in the peptide backbone. |
Quantitative Comparison of Coupling Reagents for Hindered Amino Acids:
The following table provides a summary of expected coupling efficiencies for sterically hindered amino acids with various reagents. While not specific to Fmoc-Ile-OH, it offers a general guideline.
| Coupling Reagent | Additive | Typical Coupling Time | Expected Yield for Hindered Couplings | Key Advantages & Disadvantages |
| DIC | HOBt | 60 - 120 min | 95 - 98% | Cost-effective, but slower reaction rates and potential for N-acylurea formation. |
| DIC | OxymaPure | 60 - 120 min | 96 - 99% | Good performance with reduced risk of side reactions compared to HOBt. |
| HBTU | - | 30 - 60 min | 98 - 99.5% | Fast and efficient, but can cause guanidinylation of the free amine if used in excess. |
| HATU | - | 20 - 45 min | > 99.5% | Highly reactive, excellent for hindered couplings with low racemization, but more expensive. |
| COMU | - | 20 - 45 min | > 99.5% | Very high reactivity with safer byproducts than benzotriazole-based reagents, but at a higher cost. |
Issue 2: Racemization of Isoleucine
Symptoms:
-
The appearance of a shoulder or a closely eluting peak next to the main product peak in the HPLC chromatogram.
-
Mass spectrometry will show a component with the same mass as the desired peptide.
-
Chiral amino acid analysis confirms the presence of D-allo-isoleucine.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Over-activation of the Carboxylic Acid | The activated ester of Fmoc-Ile-OH can be susceptible to epimerization, especially with prolonged activation times or in the presence of strong bases. |
| Choice of Coupling Reagent and Additive: Use coupling reagents and additives known to suppress racemization. The addition of OxymaPure or HOAt is generally superior to HOBt. | |
| Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. | |
| Base-catalyzed Racemization | The base used in the coupling reaction (e.g., DIPEA) can promote the abstraction of the α-proton, leading to racemization. |
| Use a Weaker or More Hindered Base: Substitute DIPEA with a less basic or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| Elevated Temperature | Higher temperatures during coupling, especially in microwave synthesis, can increase the rate of racemization. |
| Control Temperature: For sensitive couplings, perform the reaction at room temperature or below. If using a microwave synthesizer, carefully control the temperature settings. |
Quantitative Data on Racemization with Different Additives:
The following table shows the percentage of D-isomer formation for a model peptide coupling, illustrating the effectiveness of different additives in suppressing racemization.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| (Data is for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF and serves as a general comparison) |
Issue 3: Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the final peptide, particularly for short peptides where isoleucine is at or near the N-terminus.
-
Detection of a cyclic dipeptide in the cleavage solution by mass spectrometry.
-
In SPPS, this can lead to a truncated peptide sequence if the DKP cleaves from the resin.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Intramolecular Cyclization | The free N-terminal amine of the dipeptide on the resin attacks the amide bond between the second and third amino acid, leading to the formation of a cyclic dipeptide and cleavage from the resin. This is particularly prevalent with Proline as the second or third residue. |
| Use 2-Chlorotrityl Chloride Resin: This highly sterically hindered resin can suppress DKP formation for the first two amino acids. | |
| Couple a Pre-formed Dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin. This bypasses the problematic dipeptide-resin intermediate. | |
| Base-catalyzed Cyclization | The basic conditions of Fmoc deprotection (piperidine) can catalyze DKP formation. |
| Use Milder Deprotection Conditions: For the critical dipeptide stage, use a milder deprotection cocktail, such as 2% DBU / 5% piperazine (B1678402) in NMP. | |
| Use Boc-protection for the First Two Amino Acids: Start the synthesis with Boc-protected amino acids for the first two residues and then switch to Fmoc chemistry. This avoids the use of piperidine (B6355638) at the dipeptide stage. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Ile-OH using HATU
-
Resin Preparation: Swell the peptide-resin with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ile-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times).
Protocol 2: Detection and Quantification of Isoleucine Racemization
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The diastereomeric derivatives of L-isoleucine and D-allo-isoleucine will have different retention times, allowing for their separation and quantification.
-
Quantification: Integrate the peak areas of the L-isoleucine and D-allo-isoleucine derivatives to determine the percentage of racemization.
Visualizations
References
Technical Support Center: Purification of Fmoc-Ile-OH-¹⁵N Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides incorporating ¹⁵N-labeled Isoleucine (Fmoc-Ile-OH-¹⁵N). The inherent hydrophobicity of Isoleucine presents unique challenges during purification, which this guide aims to address through detailed troubleshooting protocols and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-Ile-OH-¹⁵N labeled peptide difficult to purify?
The primary challenge stems from the hydrophobic nature of the Isoleucine residue. Peptides with a high content of hydrophobic amino acids are prone to aggregation and poor solubility in aqueous solutions, which are common in standard purification protocols like reverse-phase HPLC.[1][2] This can lead to low yield, poor peak shape, and irreversible adsorption to the column matrix.[2][3]
Q2: Does the ¹⁵N isotopic label affect the purification process?
Generally, the incorporation of a ¹⁵N isotope does not significantly alter the chemical properties of the peptide. However, in high-resolution reverse-phase HPLC, a small shift in retention time might be observed compared to its unlabeled counterpart.[4] This is due to the slight mass difference. For most applications, this effect is negligible, but it's a factor to consider when comparing chromatograms of labeled and unlabeled peptides.
Q3: My peptide has crashed out of solution. How can I redissolve it for purification?
For hydrophobic peptides, dissolution in purely aqueous buffers is often unsuccessful. A recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Once dissolved, you can slowly add your initial HPLC mobile phase (e.g., water with 0.1% TFA) to the desired concentration. Sonication can also help to break up aggregates and facilitate dissolution.
Q4: What is the best initial approach for purifying a hydrophobic ¹⁵N-labeled peptide?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for peptide purification. For a hydrophobic peptide containing Fmoc-Ile-OH-¹⁵N, a good starting point is a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA). However, optimization of the column, gradient, and organic solvent may be necessary.
Q5: How can I confirm the purity and identity of my final peptide product?
The purity of your peptide is typically assessed by analytical RP-HPLC, where the peak area of your target peptide is compared to the total area of all peaks in the chromatogram. To confirm the identity and the successful incorporation of the ¹⁵N label, mass spectrometry (LC-MS) is the gold standard. The mass spectrum will show a mass shift corresponding to the number of ¹⁵N atoms incorporated.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of Fmoc-Ile-OH-¹⁵N labeled peptides.
Issue 1: Low Peptide Yield After Purification
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Dissolve the crude peptide in a stronger organic solvent (e.g., DMSO) before dilution. Work at a lower peptide concentration. |
| Irreversible Adsorption to Column | Switch to a less hydrophobic column (e.g., C8 or C4). Consider adding a different organic modifier like isopropanol (B130326) to the mobile phase. |
| Incomplete Elution | Broaden the acetonitrile gradient to a higher final concentration (e.g., 95-100%). |
| Precipitation on the Column | Ensure the peptide is fully dissolved before injection. Perform a test injection with a small amount. |
Issue 2: Poor Peak Shape in HPLC (Broadening or Tailing)
| Potential Cause | Recommended Solution |
| Peptide Aggregation on Column | Increase the column temperature (e.g., to 40-60°C) to improve solubility and reduce aggregation. |
| Secondary Interactions with Silica | Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). |
| Column Overload | Reduce the amount of peptide injected onto the column. |
| Sub-optimal Mobile Phase | Experiment with different organic modifiers, such as isopropanol or ethanol, which can improve the solubility of hydrophobic peptides. |
Issue 3: Difficulty Dissolving the Crude Peptide
| Potential Cause | Recommended Solution |
| High Hydrophobicity | Use a sequence of solvents: start with a small amount of DMSO, DMF, or isopropanol, then slowly add the aqueous buffer. |
| Aggregation | Use sonication to aid dissolution. Consider using denaturing agents like guanidinium (B1211019) hydrochloride or urea (B33335) for initial dissolution, though these must be removed in subsequent steps. |
| Incorrect pH | For peptides with a net charge, adjusting the pH can improve solubility. Acidic peptides are more soluble in basic solutions, and basic peptides in acidic solutions. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a ¹⁵N-Labeled Hydrophobic Peptide
This protocol provides a starting point for the purification of a peptide containing Fmoc-Ile-OH-¹⁵N.
1. Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and UV detector.
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm). A C8 or C4 column can be used as an alternative for very hydrophobic peptides.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Crude ¹⁵N-labeled peptide.
-
Solvents for dissolution: DMSO or DMF.
2. Sample Preparation:
-
Dissolve a small amount of the lyophilized crude peptide in a minimal volume of DMSO (e.g., 100-200 µL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (typically 1-5 mg/mL). The final concentration of DMSO should be kept low.
3. HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared peptide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
4. Post-Purification:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Confirm the mass of the purified peptide using LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Influence of Purification Strategy on Yield and Purity
The following table provides representative data on how different purification strategies can impact the final yield and purity of hydrophobic peptides. Actual results will vary based on the specific peptide sequence.
| Purification Strategy | Stationary Phase | Organic Modifier | Typical Purity (%) | Typical Recovery Yield (%) |
| Standard | C18 | Acetonitrile | >95% | 40-60% |
| Hydrophobic Peptide Optimized | C8 or C4 | Acetonitrile | >95% | 50-70% |
| Alternative Solvent | C18 | Acetonitrile/Isopropanol | >95% | 55-75% |
Visualizations
Workflow for Troubleshooting Peptide Purification
Caption: A workflow diagram for the purification and troubleshooting of hydrophobic peptides.
Logical Relationships in Solubility Optimization
Caption: Decision tree for optimizing the solubility of hydrophobic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 4. Fractionation of isotopically labeled peptides in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of 15N Labeled Peptides from Resin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of 15N labeled peptides from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of cleaving a peptide from the resin? The cleavage process in Fmoc-based solid-phase peptide synthesis (SPPS) involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This acid simultaneously breaks the bond linking the peptide to the resin and removes the side-chain protecting groups from the amino acid residues.[1] The goal is to release the desired peptide into solution while minimizing unwanted side reactions.
Q2: Why are scavengers essential in a cleavage cocktail? During the TFA-mediated cleavage of side-chain protecting groups (e.g., t-butyl, trityl), highly reactive cationic species are generated.[1][3] These carbocations can re-attach to or modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations, thereby preventing side reactions and improving the purity and yield of the final peptide.
Q3: How does the presence of 15N labels affect the cleavage process? The presence of 15N isotopes in the peptide backbone does not chemically alter the cleavage process itself. The principles and protocols for cleaving 15N labeled peptides are identical to those for their unlabeled counterparts. However, any side reactions or incomplete cleavage that result in peptide modifications will lead to a more complex mass spectrum, potentially complicating the analysis of 15N incorporation. Therefore, optimizing cleavage is critical to ensure accurate downstream analysis.
Q4: How can I perform a trial cleavage to optimize conditions? Due to the variability in how different peptide-resins behave, it is highly recommended to perform a preliminary small-scale cleavage using 20-50 mg of the resin. This allows you to determine the optimal cleavage cocktail and reaction time for your specific peptide before committing the entire batch. The resulting crude peptide can be analyzed by HPLC and mass spectrometry to assess cleavage efficiency and purity.
Troubleshooting Guide
Issue 1: Low or No Peptide Yield
| Question | Possible Cause & Explanation | Recommended Solution |
| Did you observe a precipitate after adding cold ether? | Small (less than 6 amino acids) or very hydrophobic peptides may not precipitate effectively in cold ether. | If no precipitate forms, try concentrating the TFA filtrate under a stream of nitrogen before adding it to cold ether. Alternatively, evaporate the ether and dissolve the residue in 10% aqueous acetic acid for direct purification or lyophilization. |
| Was the peptide-resin thoroughly washed and dried before cleavage? | Residual solvents from synthesis, especially DMF, are basic and can neutralize the TFA, reducing cleavage efficiency. | Before cleavage, wash the resin extensively with a solvent like Dichloromethane (DCM) to remove residual DMF, then dry the resin thoroughly under a high vacuum for at least one hour. |
| Could the peptide have re-attached to the resin? | Peptides with nucleophilic side chains, particularly C-terminal Trp or Met, can be re-alkylated by cationic species generated from the resin linker if scavengers are inadequate. | Use a cleavage cocktail containing scavengers effective at preventing re-attachment, such as 1,2-Ethanedithiol (B43112) (EDT). Consider re-cleaving the resin with a fresh, optimized cocktail. |
Issue 2: Impure Peptide Product (Presence of Side-Products)
| Question | Possible Cause & Explanation | Recommended Solution |
| Does your peptide contain sensitive residues like Cys, Met, Trp, or Tyr? | These residues are susceptible to modification by carbocations generated during cleavage if not properly scavenged. For example, Trp can be alkylated, and Met can be oxidized. | Select a cleavage cocktail specifically designed for these residues. "Reagent K" is a robust, widely used cocktail for peptides containing multiple sensitive residues. |
| Does your peptide contain Arg(Pbf/Pmc) or other difficult-to-remove protecting groups? | Some protecting groups require longer cleavage times for complete removal. Incomplete deprotection will result in modified peptide peaks in the analysis. | Extend the cleavage time to 3-4 hours. Monitor the deprotection progress by analyzing small aliquots at different time points via HPLC to determine the optimal duration. |
| Are you observing aspartimide formation? | Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide intermediate under acidic conditions, which can lead to a mix of alpha- and beta-coupled peptides. | Add HOBt to the piperidine (B6355638) solution during the Fmoc-deprotection steps of synthesis to reduce the initial formation. For cleavage, using a less acidic environment or a modified cleavage protocol may be necessary. |
| Is your HPLC trace showing large, unexpected peaks? | These could be residual scavengers (e.g., phenol, thioanisole) or byproducts from protecting groups (e.g., trityl alcohol). | Perform an additional ether precipitation and wash step to better remove these small molecules. Adjusting the HPLC gradient can also help resolve scavenger peaks from your peptide peak. |
Data Presentation: Comparison of Common Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. The following table summarizes commonly used cocktails for resins with acid-labile linkers.
| Cleavage Cocktail | Composition (v/v) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing any combination of sensitive residues (Trp, Met, Cys, Tyr). |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups. It will not prevent the oxidation of Met. |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize alkylation and oxidation side reactions. |
Experimental Protocols
CAUTION: Always prepare cleavage cocktails and perform cleavage reactions in a well-ventilated fume hood. TFA is extremely corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Protocol 1: Standard Cleavage Procedure (TFA/TIS/H₂O)
This protocol is suitable for peptides that do not contain sensitive residues such as Cys, Met, or Trp.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it and remove any residual DMF.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
In a fume hood, carefully mix Trifluoroacetic acid (TFA) (1.9 mL), Triisopropylsilane (TIS) (0.05 mL), and deionized water (0.05 mL).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently swirl the vessel to ensure the resin is fully suspended.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube, separating the resin beads.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate, larger tube, add approximately 10 times the volume of the TFA filtrate of cold diethyl ether (-20°C).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step at least two more times to remove residual scavengers.
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage Using Reagent K
This protocol is recommended for peptides containing sensitive residues like Trp, Met, Cys, or Tyr.
-
Resin Preparation:
-
Follow step 1 from the Standard Cleavage Procedure.
-
-
Cleavage Cocktail (Reagent K) Preparation:
-
In a fume hood, prepare Reagent K fresh by carefully mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a volumetric ratio of 82.5:5:5:5:2.5.
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail. This corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried resin.
-
Gently swirl to suspend the resin and let the reaction proceed for 2-4 hours at room temperature.
-
-
Peptide Precipitation, Isolation, and Drying:
-
Follow steps 4 and 5 from the Standard Cleavage Procedure.
-
Visualizations
Caption: Workflow for peptide cleavage from resin.
Caption: Troubleshooting logic for peptide cleavage issues.
References
Validation & Comparative
A Researcher's Guide to Isotopic Labeling: Fmoc-Ile-OH-¹⁵N in NMR Spectroscopy
For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for protein and peptide analysis, the strategic use of isotopically labeled amino acids is paramount. This guide provides a comprehensive comparison of Fmoc-L-Isoleucine-¹⁵N (Fmoc-Ile-OH-¹⁵N) with other isoleucine isotopic labeling strategies, supported by established principles and experimental considerations in NMR.
Introduction to Isotopic Labeling in NMR
Isotopic labeling in biomolecular NMR involves the substitution of naturally abundant isotopes (like ¹²C, ¹⁴N, and ¹H) with NMR-active isotopes such as ¹³C, ¹⁵N, and ²H (deuterium). This practice is essential for simplifying complex spectra, enhancing signal sensitivity, and enabling advanced multi-dimensional NMR experiments to elucidate protein structure, dynamics, and interactions.[1]
Why ¹⁵N is Preferred for Nitrogen NMR:
The most abundant nitrogen isotope, ¹⁴N, has an integer nuclear spin (I=1), which results in a quadrupole moment. This leads to broad NMR signals that are often difficult to detect in high-resolution NMR.[] In contrast, ¹⁵N has a nuclear spin of I=1/2, which does not have a quadrupole moment, resulting in significantly narrower and more readily observable NMR signals.[] This fundamental difference makes ¹⁵N the isotope of choice for nitrogen NMR studies of biomolecules.
Comparison of Isoleucine Isotopic Labeling Strategies
The choice of isotopic labeling for an isoleucine residue depends on the specific research question and the experimental context. Here, we compare Fmoc-Ile-OH-¹⁵N with other common labeling approaches for isoleucine.
| Labeling Strategy | Primary Application | Advantages | Disadvantages |
| Fmoc-Ile-OH-¹⁵N | Site-specific incorporation into synthetic peptides for NMR | - Enables residue-specific assignment and analysis.[1] - Simplifies spectra by introducing a single ¹⁵N label at a specific isoleucine position. - Ideal for studying protein-ligand interactions and local conformational changes.[3] | - Primarily applicable to chemically synthesized peptides and proteins. - Does not provide information on the carbon backbone. |
| Uniform ¹⁵N Labeling | General protein structure and dynamics studies | - Relatively inexpensive and straightforward to produce in recombinant systems. - Provides a "fingerprint" ¹H-¹⁵N HSQC spectrum for assessing protein folding and integrity. - Enables a wide range of NMR experiments for backbone assignment and dynamics. | - In large proteins, can lead to significant spectral overlap. |
| Uniform ¹³C, ¹⁵N Labeling | De novo protein structure determination | - Allows for through-bond correlations between backbone and side-chain atoms. - Essential for triple-resonance experiments (¹H, ¹³C, ¹⁵N) for complete resonance assignment. | - Can lead to complex spectra and signal broadening due to ¹³C-¹³C scalar couplings. - More expensive than single-isotope labeling. |
| Selective ¹³C-Methyl Labeling of Isoleucine (with deuteration) | Studies of large proteins and protein complexes | - Significantly reduces spectral complexity by focusing on specific methyl groups. - The ¹³C-¹H correlation spectra of isoleucine δ1 methyl groups are often well-resolved. - Increased sensitivity in TROSY-based experiments. | - Requires specialized precursors and deuterated media, increasing costs. - Provides information only on the labeled methyl groups. |
| Deuteration (²H Labeling) | Studies of very large proteins (>30 kDa) | - Reduces ¹H-¹H dipolar relaxation, leading to sharper NMR signals and improved resolution. - Simplifies spectra by reducing the number of proton signals. | - Eliminates protons that are crucial for NOE-based distance restraints. - Can be combined with selective protonation of specific residues or methyl groups. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ile-OH-¹⁵N
Site-specific incorporation of Fmoc-Ile-OH-¹⁵N into a peptide is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-Ile-OH-¹⁵N)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) based)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (e.g., Fmoc-Ile-OH-¹⁵N) with coupling reagents and a base in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify using reverse-phase HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
NMR Sample Preparation and Data Acquisition
Materials:
-
Lyophilized ¹⁵N-labeled peptide or protein
-
Deuterated solvent (e.g., D₂O or a buffered solution in H₂O/D₂O)
-
NMR tubes (high precision)
-
Internal standard (optional)
Protocol:
-
Dissolution: Dissolve the lyophilized peptide/protein in the appropriate deuterated solvent to the desired concentration (typically 0.1-1 mM for protein NMR).
-
pH Adjustment: Adjust the pH of the sample to the desired value.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube to a height of approximately 4-5 cm.
-
Homogenization: Ensure the sample is homogeneous. If any solid particles are present, filter the sample.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and tune the probe.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This 2D experiment correlates the chemical shifts of amide protons with their directly bonded ¹⁵N atoms, providing a unique peak for each backbone and side-chain amide group.
Signaling Pathways and Experimental Workflows
Isotopically labeled isoleucine can be used to study various biological processes. For example, the metabolic fate of isoleucine can be traced using ¹³C-labeled isoleucine.
Isoleucine Catabolism Pathway
The catabolism of isoleucine is a key metabolic pathway. By using [U-¹³C]Ile, researchers can track the incorporation of the ¹³C label into various downstream metabolites using NMR.
Caption: Simplified Isoleucine Catabolism Pathway.
Protein-Ligand Interaction Study Workflow
¹⁵N-labeled proteins are frequently used to study protein-ligand interactions via chemical shift perturbation (CSP) mapping.
Caption: Chemical Shift Perturbation (CSP) Workflow.
Conclusion
The choice between Fmoc-Ile-OH-¹⁵N and other isoleucine isotopes for NMR studies is dictated by the specific research objectives. For site-specific analysis of synthetic peptides, Fmoc-Ile-OH-¹⁵N is an invaluable tool, allowing for precise monitoring of local structural and dynamic changes. For broader structural and dynamic studies of recombinantly expressed proteins, uniform ¹⁵N or ¹³C/¹⁵N labeling is more appropriate. For very large protein systems, selective methyl labeling of isoleucine in a deuterated background offers a powerful approach to overcome limitations of spectral resolution and sensitivity. By understanding the principles and protocols outlined in this guide, researchers can effectively employ isotopic labeling to gain deeper insights into the intricate world of protein structure and function.
References
A Comparative Guide to Fmoc-Ile-OH-15N and Boc-Ile-OH-15N in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice between the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting group strategies is a critical decision that influences the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective comparison of Fmoc-Ile-OH-15N and Boc-Ile-OH-15N for solid-phase peptide synthesis (SPPS), offering insights into their respective performance characteristics. The inclusion of a ¹⁵N stable isotope label in the isoleucine residue does not significantly alter the chemical reactivity during synthesis but is crucial for applications such as quantitative proteomics and NMR studies.[1][2][3]
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed by a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[4][5] In contrast, the Boc group is acid-labile and is cleaved using moderately strong acids, most commonly trifluoroacetic acid (TFA). This distinction dictates the entire synthetic strategy, including the choice of resin and side-chain protecting groups.
Performance Comparison: this compound vs. Boc-Ile-OH-15N
Data Presentation: Illustrative Comparison of Synthesis Parameters
| Parameter | This compound Strategy | Boc-Ile-OH-15N Strategy | Key Considerations |
| Coupling Efficiency | >99% (with optimized reagents) | >98% (may require double coupling) | Isoleucine is a β-branched amino acid, which can present steric hindrance. Modern coupling reagents like HBTU/HATU are highly effective in Fmoc synthesis. Boc synthesis may require longer coupling times or recoupling to achieve comparable efficiency. |
| Deprotection Conditions | 20% Piperidine in DMF | 50% TFA in DCM | Fmoc deprotection is milder, preserving acid-sensitive side-chain protecting groups. Boc deprotection is harsher and can lead to side reactions if not carefully controlled. |
| Deprotection Time | 5-20 minutes | 20-30 minutes | Fmoc deprotection is generally faster. |
| Potential Side Reactions | Diketopiperazine formation (at the dipeptide stage), Aspartimide formation (with Asp residues) | t-butylation of sensitive residues (Trp, Met), Acid-catalyzed side reactions | The choice of strategy can be influenced by the peptide sequence to minimize specific side reactions. |
| Final Cleavage | TFA-based cocktail (e.g., TFA/TIS/H₂O) | Anhydrous HF or TFMSA | Fmoc cleavage is milder and generally safer. Boc cleavage requires specialized equipment due to the highly corrosive and toxic nature of HF. |
| Orthogonality | Fully orthogonal | Not fully orthogonal | The Fmoc/tBu strategy offers true orthogonality, allowing for selective deprotection of side chains. |
| Automation Compatibility | High | Moderate to High | The milder conditions of the Fmoc strategy are well-suited for automated synthesizers. |
| Crude Peptide Purity | Typically 85-95% | Typically 70-90% | Purity is sequence-dependent but Fmoc chemistry often yields higher crude purity for straightforward sequences. |
Experimental Protocols
Below are detailed, representative protocols for the incorporation of a single isoleucine residue using both Fmoc and Boc strategies in manual solid-phase peptide synthesis.
Protocol 1: this compound Incorporation
This protocol assumes the synthesis is being carried out on a pre-loaded Wang or Rink Amide resin with a free N-terminal amine.
1. Resin Swelling:
- Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.
2. This compound Activation and Coupling:
- In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the amino acid solution and allow to pre-activate for 2 minutes.
- Drain the DMF from the resin and add the activated amino acid solution.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor coupling completion with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
3. Capping (Optional):
- If the Kaiser test is positive, cap any unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
4. Washing:
- Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
5. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Boc-Ile-OH-15N Incorporation
This protocol assumes the synthesis is being carried out on a Merrifield resin with a free N-terminal amine hydro-TFA salt.
1. Resin Swelling:
- Place the resin in a reaction vessel and swell in DCM for 30-60 minutes.
2. Neutralization:
- Wash the resin with DCM (3x).
- Add a 10% solution of DIPEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
- Wash the resin with DCM (3x) and DMF (3x).
3. Boc-Ile-OH-15N Activation and Coupling:
- In a separate vial, dissolve Boc-Ile-OH-15N (3 eq.) and HBTU (2.9 eq.) in DMF.
- Add DIPEA (6 eq.) to the amino acid solution and allow to pre-activate for 2 minutes.
- Drain the DMF from the resin and add the activated amino acid solution.
- Agitate the reaction mixture for 1-2 hours. For the sterically hindered isoleucine, a double coupling may be necessary.
- Monitor coupling completion with a Kaiser test.
4. Washing:
- Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
5. Boc Deprotection:
- Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
- Drain the solution.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
- Drain the solution and wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
Mandatory Visualization
Caption: Comparative workflow of Fmoc and Boc SPPS cycles for isoleucine incorporation.
Conclusion
The choice between this compound and Boc-Ile-OH-15N for peptide synthesis is contingent upon several factors, including the overall peptide sequence, the presence of sensitive residues, the desired scale of synthesis, and available laboratory equipment.
The Fmoc strategy is generally favored for its milder reaction conditions, which are compatible with a wider range of sensitive functional groups and facilitate automation. The orthogonality of the Fmoc/tBu protection scheme is a significant advantage for the synthesis of complex peptides requiring side-chain modifications.
The Boc strategy , while employing harsher acidic conditions, remains a robust and valuable method, particularly for the synthesis of long or challenging sequences that are prone to aggregation. The repeated acid treatments in Boc-SPPS can help to disrupt secondary structures that may hinder coupling reactions.
For the incorporation of a sterically hindered amino acid like isoleucine, both strategies can be successful, but may require optimization. In Fmoc-SPPS, the use of potent coupling reagents is key, while in Boc-SPPS, a double coupling protocol may be necessary to ensure high yields. Ultimately, the selection of the synthetic strategy should be made on a case-by-case basis, taking into account the specific requirements of the target peptide.
References
Validating Fmoc-Ile-OH-15N Incorporation: A Comparative Guide to Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of isotopically labeled amino acids is paramount for a multitude of applications, from metabolic studies to advanced NMR spectroscopy.[1] This guide provides a comprehensive comparison of mass spectrometry for the validation of Fmoc-Ile-OH-15N incorporation against alternative methods, supported by experimental protocols and data.
Mass Spectrometry: The Gold Standard for Isotopic Incorporation Validation
Mass spectrometry (MS) stands as a primary and robust method for confirming the successful incorporation of stable isotopes like 15N into synthetic peptides.[2][3] The fundamental principle lies in the precise measurement of the mass-to-charge ratio (m/z) of the synthesized peptide. The incorporation of a 15N atom in place of a 14N atom results in a predictable mass shift of approximately 1 Dalton for each incorporated 15N atom.
Quantitative Data Presentation
The successful incorporation of this compound can be quantitatively assessed by comparing the theoretical (expected) m/z value with the experimentally observed m/z value. The following table illustrates this comparison for a hypothetical peptide, Ac-Tyr-Ile-Gly-Phe-Leu-NH2, where the isoleucine residue is labeled with 15N.
| Peptide Sequence | Isotopic Label | Theoretical Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Mass Difference (Da) |
| Ac-YIGFL-NH2 | None (Unlabeled) | 582.3024 | 583.3102 | 583.3105 | +0.0003 |
| Ac-Y(I-15N)GFL-NH2 | Isoleucine-15N | 583.3004 | 584.3082 | 584.3086 | +0.0004 |
Note: The theoretical masses are calculated based on the monoisotopic masses of the constituent elements. The observed m/z values are hypothetical and represent a high-resolution mass spectrometry measurement.
Experimental Protocols
A detailed methodology is crucial for the accurate validation of this compound incorporation. The following sections outline the key experimental protocols from peptide synthesis to mass spectrometric analysis.
Solid-Phase Peptide Synthesis (SPPS) of a 15N-Labeled Peptide
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling:
-
For unlabeled amino acids, activate the Fmoc-protected amino acid using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF and couple it to the deprotected resin.
-
For the labeled residue, use this compound in place of its unlabeled counterpart in the corresponding coupling step.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts after each deprotection and coupling step.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
N-Terminal Modification (Optional): If required, perform N-terminal modification, such as acetylation, using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.
Mass Spectrometry Analysis (MALDI-TOF)
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a similar solvent system.[4]
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
-
Spotting: Spot 1-2 µL of the peptide-matrix mixture onto the MALDI target plate and allow it to air dry, facilitating co-crystallization.[1]
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture with known masses.
-
-
Data Analysis:
-
Determine the m/z of the most abundant peak in the isotopic cluster of the synthesized peptide.
-
Compare the observed m/z with the calculated theoretical m/z for the 15N-labeled peptide to confirm successful incorporation.
-
Mandatory Visualizations
The following diagram illustrates the experimental workflow for validating the incorporation of this compound.
Comparison with Alternative Validation Methods
While mass spectrometry is highly effective, other techniques can also be employed to validate isotopic labeling. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative, particularly for providing detailed structural information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures mass-to-charge ratio to detect mass shifts due to isotopic labeling. | Detects the magnetic properties of atomic nuclei, with 15N having a distinct resonance frequency. |
| Primary Output | A spectrum of ion intensity versus m/z, showing a clear peak for the labeled peptide. | A spectrum showing chemical shifts of the 15N nucleus, confirming its presence and chemical environment. |
| Sensitivity | High (picomole to femtomole range). | Lower than MS (micromole to millimole range). |
| Sample Requirement | Small sample amounts are typically sufficient. | Requires larger sample quantities. |
| Information Provided | Confirms the overall incorporation of the label and the mass of the final product. Can determine the location of the label through fragmentation (MS/MS). | Provides detailed information about the specific location of the 15N atom within the molecule and can reveal structural and dynamic information. Confirms the chemical integrity of the labeled amino acid. |
| Throughput | High-throughput capabilities. | Generally lower throughput than MS. |
| Cost | Instrumentation can be expensive, but analysis per sample can be cost-effective. | High initial instrument cost and can be more expensive per sample due to longer acquisition times and sample requirements. |
In-depth Comparison
Mass Spectrometry offers a rapid and highly sensitive method to confirm that the isotopic label has been incorporated into the peptide. The clear mass shift is a definitive indicator of successful synthesis. Tandem mass spectrometry (MS/MS) can further pinpoint the location of the 15N label by analyzing the fragmentation pattern of the peptide.
NMR Spectroscopy , on the other hand, provides a more nuanced validation. A 15N-HSQC (Heteronuclear Single Quantum Coherence) experiment, for example, will show a correlation peak for each 15N-1H pair, directly confirming the presence of the 15N atom in the amide backbone of the isoleucine residue. This can be particularly useful to rule out any potential side reactions or degradation of the labeled amino acid during synthesis. However, the lower sensitivity and higher sample concentration requirements of NMR can be a limitation.
References
A Comparative Guide to the Accuracy of Quantification Using Fmoc-Ile-OH-15N Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of quantification accuracy using Fmoc-Ile-OH-15N as an internal standard against other common alternatives in mass spectrometry-based analyses. The information presented is based on experimental data from various studies to assist in the selection of the most suitable standard for specific analytical needs.
Quantitative Data Comparison
Table 1: Comparison of Performance Metrics for Different Internal Standard Strategies in LC-MS/MS-based Quantification
| Internal Standard Strategy | Analyte | Typical Accuracy (% Recovery or % of Expected) | Typical Precision (% RSD) | Linearity (R²) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Citation(s) |
| Single ¹⁵N-Labeled Amino Acid | Amino Acids | 86–103% | <15% | >0.99 | LOD: ~1 fmol/µl | [1] |
| ¹³C,¹⁵N-Labeled Amino Acid Mixture | Amino Acids | 82–94% | <14.9% | >0.995 | LOQ: 0.7–94.1 ng/mL | [1][2] |
| Non-Isotope Labeled Amino Acid (e.g., Norvaline) | Amino Acids | Similar to deuterated standards | <10% | >0.99 | LOD: ~1 fmol/µl | [3][4] |
| ¹⁵N-Labeled Protein (Metabolic Labeling) | Peptides/Proteins | Average ratios of 1.07, 5.30, and 12.27 for 1:1, 5:1, and 10:1 mixtures, respectively. | Varies with instrument and concentration | Not Applicable | Dependent on protein and peptide |
Detailed Experimental Protocols
Accurate quantification is underpinned by meticulous experimental execution. The following is a representative protocol for the quantification of amino acids using a stable isotope-labeled internal standard, such as this compound, with Fmoc-Cl derivatization followed by LC-MS/MS analysis.
Objective: To determine the concentration of isoleucine in a protein hydrolysate sample using this compound as an internal standard.
Materials:
-
Protein sample
-
6 M HCl
-
This compound standard solution (known concentration)
-
Borate (B1201080) buffer (pH 11.4)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) solution in acetonitrile
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Protein Hydrolysis:
-
Accurately weigh a known amount of the protein sample into a hydrolysis tube.
-
Add a precise volume of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of ultrapure water.
-
-
Sample Preparation and Internal Standard Spiking:
-
Take a defined aliquot of the reconstituted protein hydrolysate.
-
Spike the aliquot with a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
-
Derivatization with Fmoc-Cl:
-
Add borate buffer (pH 11.4) to the sample.
-
Add the Fmoc-Cl solution and vortex immediately.
-
Allow the reaction to proceed for approximately 40 minutes at room temperature.
-
Quench the reaction by adding an acidic solution (e.g., 1% formic acid).
-
-
Purification of Derivatized Amino Acids:
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove salts and other polar impurities.
-
Elute the Fmoc-derivatized amino acids with a higher concentration of organic solvent (e.g., 80% acetonitrile).
-
Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the Fmoc-derivatized amino acids (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fmoc-Isoleucine: Monitor the transition of the precursor ion [M-H]⁻ to a specific product ion.
-
Fmoc-Isoleucine-¹⁵N: Monitor the corresponding mass-shifted transition.
-
-
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of Fmoc-Isoleucine and a fixed concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of isoleucine in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
-
Visualizing the Workflow and Concepts
Diagrams can effectively illustrate complex experimental workflows and the principles behind quantification using stable isotope standards.
Caption: Experimental workflow for amino acid quantification.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
- 1. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - ProQuest [proquest.com]
A Researcher's Guide to Alternative Isotope Labeling Strategies Beyond Fmoc-Ile-OH-¹⁵N
For researchers in structural biology, drug development, and proteomics, stable isotope labeling is an indispensable tool for elucidating protein structure, dynamics, and interactions. The use of ¹⁵N-labeled amino acids, such as Fmoc-Ile-OH-¹⁵N, in Solid-Phase Peptide Synthesis (SPPS) is a well-established method for site-specific incorporation. However, its application is often limited by the high cost and challenges associated with synthesizing large proteins. This guide provides an objective comparison of the primary alternative strategies for ¹⁵N labeling, supported by experimental data and detailed protocols, to help scientists select the optimal method for their research objectives.
The main alternatives to site-specific incorporation via SPPS are grouped into three categories:
-
Metabolic Labeling (In Vivo): Uniform labeling through protein expression in cellular systems.
-
Cell-Free Protein Synthesis (In Vitro): A versatile system for uniform or selective labeling.
-
Segmental Labeling: A sophisticated technique for labeling specific domains within a larger protein.
Comparison of ¹⁵N Labeling Strategies
The choice of a labeling strategy depends on multiple factors, including the size of the target protein, the desired labeling pattern (uniform, selective, or segmental), budget, and the required protein yield. The following table summarizes the key performance metrics of each approach.
| Parameter | Fmoc-SPPS | Metabolic Labeling (E. coli) | Cell-Free Synthesis (E. coli Extract) | Segmental Labeling (Intein-Mediated) |
| Labeling Pattern | Site-Specific | Uniform | Uniform or Selective | Domain-Specific (Segmental) |
| Typical Protein Size | < 50 amino acids | No theoretical limit | No theoretical limit | > 30 kDa (most beneficial for large proteins) |
| Typical Yield | mg to g (peptide) | 10-100 mg/L | ~1 mg/mL of reaction mixture[1] | 1-5 mg/L (final ligated product) |
| Label Incorporation | 100% (by definition) | > 95-98%[2] | > 95%[3] | > 95% (for the labeled segment) |
| Cost | Very High (cost of each labeled aa) | Low (cost of ¹⁵NH₄Cl)[4] | Moderate to High (cost of labeled aa) | High (complex multi-step process) |
| Time | Days to Weeks (depending on length) | ~3-4 days | < 1 day[5] | Weeks (requires multiple expressions/purifications) |
| Key Advantage | Unnatural amino acid incorporation | High yield, low cost for uniform labeling | Speed; labeling of toxic proteins | Reduces spectral complexity in large proteins |
| Key Limitation | Limited to small peptides; expensive | Requires robust purification from host proteins | Lower yields than in vivo; extract cost | Technically complex; requires specific junction sites |
Experimental Methodologies and Protocols
Detailed protocols provide a foundation for implementing these labeling strategies. Below are generalized methods for the three primary alternatives to SPPS.
Metabolic Labeling in E. coli
This is the most common and cost-effective method for producing uniformly ¹⁵N-labeled protein. The protocol relies on growing an expression strain of E. coli in a minimal medium where the sole nitrogen source is ¹⁵N-ammonium chloride.
Protocol for Uniform ¹⁵N Labeling in E. coli
-
Prepare M9 Minimal Media: For 1 liter of 10x M9 salts, dissolve 60 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl. For the final 1L culture medium, use 100 ml of 10x M9 salts and replace the standard NH₄Cl with 1 g of ¹⁵NH₄Cl .
-
Supplement the Medium: To the 1L medium, add:
-
20 ml of 20% (w/v) glucose (or ¹³C-glucose for double labeling)
-
2 ml of 1M MgSO₄
-
10 ml of 100x trace elements solution
-
1 ml of 1 mg/ml thiamin and biotin
-
The appropriate antibiotic(s).
-
-
Pre-culture Growth: Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid into 5-10 mL of a rich medium (like LB) and grow overnight at 37°C.
-
Adaptation Culture: Inoculate 1L of the prepared ¹⁵N-M9 minimal medium with the overnight pre-culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8–1.0. Some protocols recommend a two-step inoculation, first growing a smaller culture in labeled M9 before inoculating the main culture.
-
Induction: Induce protein expression by adding IPTG (typically to a final concentration of 0.5-1 mM). Reduce the temperature (e.g., to 18-25°C) and continue culturing for another 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 20 min at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
Cell-Free Protein Synthesis
Cell-free systems provide an open environment that avoids cell wall barriers, allowing for direct control over the reaction components. This is ideal for producing proteins that are toxic to host cells and for selective labeling by providing only specific ¹⁵N-labeled amino acids.
Protocol for ¹⁵N Labeling using a Commercial E. coli S30 Extract Kit
-
Template Preparation: Prepare a high-purity plasmid DNA or a linear PCR product containing the gene of interest under a T7 promoter. The final concentration should be ~60-80 ng/µL.
-
Reaction Setup: On ice, combine the following components from a commercial kit (volumes are illustrative for a 50 µL reaction):
-
15 µL S30 Extract/Premix Solution
-
10 µL Amino Acid Mix (without the amino acid(s) to be labeled)
-
5 µL of ¹⁵N-labeled amino acid(s) solution (e.g., a complete ¹⁵N amino acid mixture)
-
5 µL T7 RNA Polymerase
-
5 µL Plasmid DNA template
-
Nuclease-free water to 50 µL.
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 2-4 hours. For higher yields, a dialysis-based continuous-exchange system can be used, allowing the reaction to proceed for 16-24 hours.
-
Analysis and Purification: After incubation, the reaction mixture contains the newly synthesized labeled protein. The target protein is the only one produced in large quantities, simplifying subsequent purification, which is typically performed via an affinity tag (e.g., His-tag) encoded in the expression vector.
Segmental Labeling via Intein-Mediated Protein Ligation
This powerful technique allows a specific region of a large protein to be isotopically labeled, which is invaluable for NMR studies of protein-ligand interactions or domain dynamics. The most common method is Expressed Protein Ligation (EPL), which involves generating a protein fragment with a C-terminal thioester that reacts with another fragment containing an N-terminal cysteine.
Generalized Protocol for Expressed Protein Ligation (EPL)
-
Construct Design:
-
Fragment A (N-terminal): Clone the gene for the N-terminal segment of the protein into a vector (e.g., pTXB1) that fuses it to a self-cleaving intein tag at its C-terminus. This segment will be expressed in unlabeled or labeled media.
-
Fragment B (C-terminal): Clone the gene for the C-terminal segment. This fragment must begin with a cysteine residue at the ligation site. This segment will be expressed in the alternative labeling state (labeled or unlabeled).
-
-
Expression and Purification: Express and purify both fragments separately.
-
Purify Fragment A-Intein via the intein's affinity tag (e.g., chitin-binding domain).
-
Purify Fragment B using a suitable affinity tag (e.g., His-tag).
-
-
Thioester Generation:
-
Immobilize the purified Fragment A-Intein fusion protein on a chitin (B13524) resin column.
-
Induce intein cleavage by flowing a thiol-containing buffer (e.g., 50 mM 2-mercaptoethanesulfonic acid, MESNA) over the column at pH 7.0-8.5. This releases Fragment A with a reactive C-terminal thioester.
-
-
Ligation Reaction:
-
Combine the eluted Fragment A-thioester with the purified Fragment B (containing the N-terminal cysteine) in a ligation buffer (e.g., 100 mM Tris, 200 mM NaCl, pH 8.0).
-
A typical molar ratio is a slight excess of Fragment B. Recommended concentrations are at least 0.5-1 mM for one of the components.
-
Incubate the reaction at 4°C overnight or at 25°C for 1-4 hours.
-
-
Purification of Full-Length Protein: Purify the final, full-length ligated protein from unreacted fragments and reagents using size-exclusion or ion-exchange chromatography.
Visualizing the Workflows
Understanding the logical flow of each process is critical for experimental planning.
Caption: General workflow for producing and analyzing ¹⁵N-labeled proteins.
References
- 1. Application Note 36 â Cell-Free Protein Synthesis with 2H/15N/13C-Labeled Amino Acids in H2O for the Production of Perdeuterated Proteins with 1H in the Exchangeable Positions [isotope.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 5. ckisotopes.com [ckisotopes.com]
A Researcher's Guide to Fmoc-Ile-OH-15N: A Cost-Benefit Analysis for Advanced Protein Studies
For researchers, scientists, and drug development professionals working at the forefront of proteomics, structural biology, and drug discovery, the choice of reagents is paramount to experimental success. Among these, isotopically labeled amino acids play a crucial role in enabling powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive cost-benefit analysis of Fmoc-L-isoleucine-15N (Fmoc-Ile-OH-15N), comparing its performance, cost, and applications against its unlabeled counterpart and other isotopically labeled alternatives.
Executive Summary
This compound is a specialized but invaluable tool for specific research applications. Its primary benefit lies in the incorporation of the stable isotope ¹⁵N, which significantly enhances the capabilities of NMR spectroscopy and enables precise quantitative proteomics. While the initial cost of this compound is substantially higher than its unlabeled form, the superior quality of data and the unique experimental possibilities it unlocks often justify the investment for studies focused on protein structure determination, dynamics, and accurate quantification.
Cost-Benefit Analysis
The decision to use this compound hinges on a careful consideration of its cost versus the analytical advantages it provides.
Cost Comparison
The most significant drawback of using isotopically labeled amino acids is their cost. The synthesis of these compounds is a complex and low-yield process, leading to a substantial price difference compared to their unlabeled counterparts.
| Product | Isotopic Label | Typical Price (USD/gram) | Key Application |
| Fmoc-Ile-OH | None | ~$15 - $100 | Standard Solid-Phase Peptide Synthesis (SPPS) |
| This compound | ¹⁵N | ~$3,900 - $8,120 | NMR Spectroscopy, Quantitative Mass Spectrometry (SILAC) |
| Fmoc-Ile-OH-¹³C₆ | ¹³C | ~$5,000 | Mass Spectrometry, NMR Spectroscopy |
| Fmoc-Ile-OH-¹³C₆,¹⁵N | ¹³C and ¹⁵N | ~$6,160 | Advanced NMR and Mass Spectrometry |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. The prices for labeled compounds are often quoted for smaller quantities (e.g., 250 mg), and the per-gram cost has been extrapolated for comparison.[1][2][3][4]
Benefit Analysis
The high cost of this compound is directly linked to the unique benefits of ¹⁵N incorporation in advanced analytical techniques.
Enhanced NMR Spectroscopy
The primary advantage of ¹⁵N labeling is in NMR spectroscopy of proteins and peptides. The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which leads to broad and often undetectable NMR signals. In contrast, ¹⁵N has a nuclear spin of 1/2, resulting in sharp, high-resolution signals. This fundamental difference provides several key benefits:
-
Improved Spectral Resolution and Sensitivity: ¹⁵N labeling allows for the use of heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC), which dramatically reduce spectral overlap and increase the signal-to-noise ratio, especially for larger proteins.
-
Facilitated Resonance Assignment: The simplified and well-dispersed spectra of ¹⁵N-labeled proteins make the assignment of individual amino acid signals more straightforward.
-
Structural and Dynamic Insights: ¹⁵N-edited NMR experiments are crucial for determining the three-dimensional structure of proteins in solution, studying protein dynamics, and characterizing protein-ligand interactions at an atomic level.
Quantitative Data: NMR Signal-to-Noise Comparison
| Protein Sample | Isotopic Labeling | Relative Signal-to-Noise Ratio | Key Advantage |
| Ubiquitin | None (Natural Abundance ¹⁵N) | 1 | - |
| Ubiquitin | Uniformly ¹⁵N-labeled | ~10-20 | Significant improvement in signal allows for advanced structural and dynamic studies. |
Note: This is a representative comparison. The actual improvement in signal-to-noise can vary depending on the protein, spectrometer, and experimental conditions.
Precise Quantitative Mass Spectrometry
In the field of proteomics, ¹⁵N labeling is a cornerstone of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique. By growing cells in media containing ¹⁵N-labeled amino acids, their entire proteome becomes "heavy." This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) by mixing the cell lysates and analyzing the peptide ratios in a mass spectrometer.
-
High Accuracy and Precision: SILAC is considered a gold standard for quantitative proteomics due to its high accuracy and reproducibility. Mixing samples at the beginning of the workflow minimizes experimental variability.
-
Reduced False Positives: The clear mass shift between labeled and unlabeled peptides allows for confident identification and quantification, reducing the rate of false positives compared to some label-free methods.
Quantitative Data: Proteomics Quantification Comparison
| Quantification Method | Typical Coefficient of Variation (CV) | Key Advantage |
| Label-Free Quantification | 15-30% | Lower cost, no need for special cell culture. |
| SILAC (with ¹⁵N-labeling) | <15% | Higher precision and accuracy, reduced experimental variability. |
Note: CVs can vary depending on the sample complexity, instrument performance, and data analysis workflow.
Alternatives to this compound
The primary alternatives to using this compound are:
-
Unlabeled Fmoc-Ile-OH: This is the standard, cost-effective choice for routine solid-phase peptide synthesis where isotopic labeling is not required for the intended analysis.
-
¹³C-labeled Fmoc-Ile-OH: Carbon-13 is another stable isotope used for NMR and MS. It provides a larger mass shift per atom in MS, which can be advantageous for certain applications. However, fully ¹³C-labeled proteins can lead to complex NMR spectra.
-
Dual-labeled (¹³C, ¹⁵N) Fmoc-Ile-OH: This provides the most information for advanced NMR experiments but comes at the highest cost.
-
Label-Free Quantification (for Proteomics): This mass spectrometry-based approach does not require isotopic labeling and is therefore more cost-effective. However, it can be more susceptible to experimental variability and may have lower accuracy for low-abundance proteins.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are overviews of key experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
SPPS is the standard method for chemically synthesizing peptides. The process involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support.
General Protocol:
-
Resin Preparation: The solid support (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Deprotection: The temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically a solution of piperidine (B6355638) in DMF. This exposes a free amine group.
-
Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin. The activated carboxylic acid of the new amino acid reacts with the free amine on the resin to form a peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protein Expression and Purification for NMR Studies
For larger proteins, recombinant expression in bacterial or yeast systems is the preferred method for isotopic labeling.
General Protocol:
-
Transformation: A plasmid containing the gene for the protein of interest is transformed into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Culture Growth: The cells are grown in a minimal medium where the standard nitrogen source (NH₄Cl) is replaced with ¹⁵NH₄Cl.
-
Protein Expression: Protein expression is induced by adding an inducing agent (e.g., IPTG). The cells incorporate the ¹⁵N from the medium into the newly synthesized proteins.
-
Cell Lysis and Purification: The cells are harvested, lysed, and the ¹⁵N-labeled protein is purified using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Sample Preparation for NMR: The purified protein is buffer-exchanged into a suitable NMR buffer, concentrated to the desired concentration (typically 0.1-1 mM), and placed in an NMR tube.
Quantitative Proteomics using SILAC
General Protocol:
-
Cell Culture: Two populations of cells are cultured in parallel. One is grown in "light" medium containing standard amino acids, while the other is grown in "heavy" medium where specific amino acids (e.g., arginine and lysine) are replaced with their ¹⁵N- and/or ¹³C-labeled counterparts. The cells are cultured for several passages to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: The cells are lysed, and the protein concentration of each lysate is determined.
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are mixed.
-
Protein Digestion: The mixed protein sample is digested into peptides, typically using trypsin.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
-
Data Analysis: The relative abundance of a protein in the two original samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Mandatory Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Logical Relationship: Benefits of ¹⁵N in NMR vs. Mass Spectrometry
Caption: Key benefits of using ¹⁵N-labeled isoleucine in NMR and mass spectrometry.
Signaling Pathway: GPCR Structure and Dynamics Study Workflow
Caption: Workflow for studying GPCR signaling using ¹⁵N-labeling and NMR spectroscopy.
Conclusion
This compound is a powerful but costly reagent. Its use is highly recommended for research that aims to elucidate the structure, dynamics, and interactions of proteins using NMR spectroscopy. In quantitative proteomics, it enables the highly accurate and reproducible SILAC methodology. For research groups with the necessary budget and a clear need for high-quality structural or quantitative data, the benefits of using this compound can far outweigh the costs by providing data that is unobtainable with other methods. For routine peptide synthesis or proteomics studies where the highest level of quantitative accuracy is not essential, less expensive alternatives such as unlabeled Fmoc-Ile-OH or label-free quantification, respectively, may be more appropriate. The choice ultimately depends on the specific scientific question, the available instrumentation, and the project's budget.
References
Purity analysis of commercially available Fmoc-Ile-OH-15N
A Comparative Guide to the Purity of Commercially Available Fmoc-Ile-OH-¹⁵N
For researchers, scientists, and professionals in drug development, the purity of isotopically labeled amino acids is paramount for the successful synthesis of peptides and for accurate results in structural and metabolic studies. This guide provides a comparative analysis of commercially available Nα-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (Fmoc-Ile-OH) with ¹⁵N isotopic labeling. The focus is on the key purity attributes, the analytical methods used for their determination, and a standardized workflow for in-house verification.
Understanding Key Purity Parameters
The quality of Fmoc-Ile-OH-¹⁵N is not solely defined by its chemical purity. Several other factors can significantly impact its performance in peptide synthesis and other applications. These include:
-
Chemical Purity : Primarily determined by High-Performance Liquid Chromatography (HPLC), this indicates the percentage of the desired Fmoc-isoleucine molecule in the material. Impurities can arise from the manufacturing process of the Fmoc-amino acid itself. Common impurities include dipeptides (Fmoc-Ile-Ile-OH) and β-alanine derivatives.[1][2][3] These can lead to the insertion of incorrect amino acid sequences during peptide synthesis.[1][2]
-
Isotopic Purity/Enrichment : This measures the percentage of molecules that contain the ¹⁵N isotope at the specified position. For NMR-based studies, high isotopic enrichment is crucial for signal sensitivity and to minimize interference from the more abundant ¹⁴N isotope.
-
Enantiomeric Purity : This refers to the percentage of the desired L-enantiomer versus the D-enantiomer. The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which can be difficult to separate and may have different biological activities.
-
Free Amino Acid Content : Residual, unreacted L-isoleucine-¹⁵N can lead to multiple additions of the amino acid during the coupling step in solid-phase peptide synthesis (SPPS).
-
Presence of Other Impurities : Trace amounts of substances like acetic acid can cause premature chain termination during peptide synthesis.
Comparison of Supplier Specifications
While a direct head-to-head experimental comparison is not publicly available, a review of the product specifications from major suppliers provides a baseline for what researchers can expect. The following table summarizes typical purity specifications for Fmoc-Ile-OH-¹⁵N from various commercial sources.
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Cambridge Isotope Laboratories) | Supplier C (e.g., MedChemExpress) | Typical Industry Standard |
| Chemical Purity (HPLC) | ≥99% (CP) | ≥98% | >99.0% (HPLC) | ≥99% |
| Isotopic Purity | 98 atom % ¹⁵N | 98% | Not explicitly stated on product page | ≥98% |
| Enantiomeric Purity | Not explicitly stated | Not explicitly stated | Not explicitly stated | ≥99.8% L-form |
| Appearance | Solid | Solid | Solid | White to off-white powder/crystals |
Note: The supplier names are examples based on search results. Researchers should always consult the Certificate of Analysis (CoA) for lot-specific data.
Analytical Workflow for Purity Verification
An orthogonal analytical approach is recommended to independently verify the purity of commercially available Fmoc-Ile-OH-¹⁵N. The following diagram and protocols outline a comprehensive workflow.
Caption: Workflow for the comprehensive purity analysis of Fmoc-Ile-OH-¹⁵N.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is the primary technique for assessing the purity of Fmoc-amino acids.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Octadecylsilane (C18) column (e.g., Sinochrom ODS-BP).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : A typical linear gradient is from 5% to 95% of Mobile Phase B over 20-30 minutes.
-
Flow Rate : 1.0 - 2.0 mL/min.
-
Column Temperature : Room temperature.
-
Detection Wavelength : 220 nm.
-
Sample Preparation : Dissolve the Fmoc-Ile-OH-¹⁵N in acetonitrile to a concentration of 2-10 mg/mL.
-
Analysis : The percentage purity is determined by the area of the main peak relative to the total area of all peaks. Pay close attention to peaks that may correspond to Fmoc-β-Ala-OH or dipeptide impurities.
Chiral HPLC for Enantiomeric Purity
This is a specialized HPLC method to separate and quantify the L- and D-enantiomers.
-
Instrumentation : HPLC with a UV detector.
-
Column : A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., CHIRALPAK IA, IC, or QNAX).
-
Mobile Phase : Typically a mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer, optimized for the specific CSP. Mobile phase composition is critical for chiral recognition.
-
Flow Rate : As recommended by the column manufacturer, often around 1.0 mL/min.
-
Detection Wavelength : 220 nm.
-
Analysis : The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Integrity
NMR is essential for confirming the ¹⁵N labeling and the overall structure of the molecule.
-
Instrumentation : High-field NMR spectrometer.
-
Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments :
-
¹H NMR : To confirm the overall chemical structure and identify any organic impurities.
-
¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : A two-dimensional NMR experiment that correlates the ¹⁵N nucleus with its attached proton. This is a sensitive method to confirm the presence of the ¹⁵N label and can be used to estimate the isotopic enrichment.
-
-
Analysis : In the ¹⁵N HSQC spectrum, the presence of a strong correlation peak confirms the ¹⁵N labeling. The relative intensity of signals can be used to assess the level of enrichment. The ¹H spectrum should be consistent with the structure of Fmoc-isoleucine.
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS provides a quick and accurate determination of the molecular weight, confirming the identity of the compound.
-
Instrumentation : An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Analysis : The observed mass should correspond to the calculated molecular weight of Fmoc-Ile-OH-¹⁵N (C₂₁H₂₃¹⁵NO₄), which has a monoisotopic mass of approximately 354.16 g/mol (M+1 compared to the unlabeled version). This confirms that the compound has the correct elemental composition.
Conclusion
While most commercial suppliers provide Fmoc-Ile-OH-¹⁵N of high chemical and isotopic purity, potential variations in enantiomeric purity and the presence of trace impurities necessitate a thorough in-house verification for critical applications. The implementation of a comprehensive analytical workflow, combining RP-HPLC, chiral HPLC, NMR, and MS, allows researchers to ensure the quality and consistency of this essential reagent, thereby safeguarding the integrity of their research and development efforts. It is always recommended to request and review the lot-specific Certificate of Analysis from the supplier and to perform orthogonal analytical checks on incoming material.
References
A Researcher's Guide to Fmoc-L-Isoleucine-¹⁵N: A Comparative Analysis of Commercially Available Options
For scientists engaged in peptide synthesis, proteomics, and metabolic flux analysis, the quality of isotopically labeled amino acids is paramount. Fmoc-L-Isoleucine-¹⁵N, a key building block in many of these applications, is available from several suppliers. This guide provides an objective comparison of this product from prominent chemical vendors, supported by standardized experimental protocols for in-house verification, to aid researchers in making informed purchasing decisions.
Supplier Product Specifications
A summary of the product specifications for Fmoc-L-Isoleucine-¹⁵N as provided by various suppliers is presented below. It is important to note that these values are based on the information available from the suppliers' websites and documentation. Independent verification is always recommended.
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Physical Form | CAS Number | Molecular Weight |
| Sigma-Aldrich | 578622 | ≥98 atom % ¹⁵N | ≥99% (CP) | Solid | 204633-89-6 | 354.41 |
| Cambridge Isotope Laboratories | NLM-391-PK | 98% | 98% | Individual | N/A (Labeled) | 354.41 |
| MedChemExpress | HY-W010839 | Not specified | Not specified | Solid (White to off-white) | 204633-89-6 | 354.41 |
| BLD Pharm | BD138357 | Not specified | Not specified | Not specified | 204633-89-6 | 354.41 |
Experimental Protocols for Product Verification
To ensure the quality and consistency of Fmoc-L-Isoleucine-¹⁵N, researchers can perform a series of analytical tests. Below are detailed protocols for the key experiments to verify the identity, purity, and isotopic enrichment of the product.
Identity Verification by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the Fmoc-Ile-OH backbone.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the Fmoc-Ile-OH-¹⁵N sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-200 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with known spectra for Fmoc-Ile-OH to confirm the identity of the compound. The ¹⁵N isotope will induce a small, observable splitting or shifting of the signals from the directly attached proton and carbon atoms.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the chemical purity of Fmoc-amino acids.
Protocol:
-
Sample Preparation: Prepare a stock solution of the Fmoc-Ile-OH-¹⁵N sample in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or 301 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis: Integrate the peak areas of all detected signals. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Enantiomeric Purity Determination by Chiral HPLC
It is crucial to ensure the enantiomeric purity of the L-isoleucine, as the presence of the D-enantiomer can affect the biological activity of the final peptide.
Protocol:
-
Sample Preparation: Same as for chemical purity analysis.
-
Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-1 or Cellulose-2, is often effective.
-
Mobile Phase: An isocratic mobile phase, often a mixture of an organic modifier like acetonitrile or methanol (B129727) with an acidic additive (e.g., 0.1% TFA or formic acid), is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm.
-
-
Data Analysis: Separate and quantify the peaks corresponding to the L- and D-enantiomers. The enantiomeric excess (%ee) can be calculated from the peak areas.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Mass spectrometry is the definitive method for determining the level of ¹⁵N incorporation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the Fmoc-Ile-OH-¹⁵N in a solvent suitable for the chosen ionization method (e.g., methanol for electrospray ionization - ESI).
-
Mass Spectrometry Analysis:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
-
Acquire the mass spectrum in the region of the molecular ion.
-
-
Data Analysis:
-
Determine the relative intensities of the monoisotopic peak (containing ¹⁴N) and the M+1 peak (containing ¹⁵N).
-
Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for natural abundance and for 100% ¹⁵N incorporation. Specialized software can be used for more precise calculations.
-
Visualizing the Workflow and Application
To better illustrate the process of evaluating and utilizing Fmoc-L-Isoleucine-¹⁵N, the following diagrams outline the experimental workflow and a potential application in a signaling pathway study.
Caption: Experimental workflow for comparing and validating Fmoc-Ile-OH-¹⁵N.
Caption: Hypothetical signaling pathway for tracking Protein X with ¹⁵N-Isoleucine.
A Researcher's Guide to Fmoc-L-Isoleucine-15N: Applications and Efficacy in Peptide Synthesis
In the landscape of modern proteomics, metabolomics, and structural biology, stable isotope-labeled amino acids are indispensable tools for the precise tracking and quantification of biomolecules. Among these, Fmoc-L-Isoleucine-15N (Fmoc-Ile-OH-15N) serves as a critical building block for the synthesis of isotopically labeled peptides. This guide provides a comprehensive overview of the applications and efficacy of this compound, offering a comparative analysis with its unlabeled and 13C-labeled counterparts, supported by generalized experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of isotopic labeling in their work.
Applications of this compound
This compound is primarily utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a single nitrogen-15 (B135050) isotope at a specific isoleucine residue within a peptide sequence. This targeted labeling enables a range of applications:
-
Quantitative Proteomics: 15N-labeled peptides serve as ideal internal standards in mass spectrometry-based quantitative proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflows or in isotope dilution mass spectrometry. The known mass shift allows for the precise quantification of the corresponding unlabeled peptide in complex biological samples.
-
Structural Biology via NMR Spectroscopy: The introduction of a 15N label is fundamental for various multi-dimensional Nuclear Magnetic Resonance (NMR) experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. These techniques are crucial for determining the three-dimensional structure and dynamics of peptides and proteins in solution. The 15N label simplifies complex spectra and aids in resonance assignment.
-
Metabolic Flux Analysis: While less common for single-site labeling in this context, peptides synthesized with 15N-labeled amino acids can be used to trace the metabolic fate of specific nitrogen atoms in biological systems.
Comparative Analysis: this compound vs. Alternatives
The choice between this compound and other forms of Fmoc-isoleucine depends on the specific experimental goals and analytical techniques to be employed.
| Feature | Fmoc-Ile-OH (Unlabeled) | This compound | Fmoc-Ile-OH-13C6,15N |
| Primary Application | Standard peptide synthesis | Quantitative MS, NMR structural analysis | Quantitative MS with larger mass shift |
| Mass Shift (vs. Unlabeled) | 0 Da | +1 Da | +7 Da |
| Natural Abundance of Isotope | N/A | ~0.37% (15N) | ~1.1% (13C), ~0.37% (15N) |
| NMR Spectroscopy Utility | Limited to 1H NMR | Essential for 1H-15N heteronuclear experiments, simplifies spectra | Can be used for 13C-based NMR, but often more complex spectra |
| Mass Spectrometry Utility | Reference for unlabeled peptide | Clear +1 Da shift for quantification | Larger +7 Da shift, better separation from unlabeled peaks |
| Cost | Lowest | Moderate | Highest |
| Coupling Efficiency in SPPS | Baseline for isoleucine | Expected to be very similar to unlabeled | Expected to be very similar to unlabeled |
Efficacy in Peptide Synthesis:
The isotopic labeling at the nitrogen atom in this compound is not expected to significantly alter its chemical reactivity or the efficiency of its coupling during Fmoc-based SPPS. The primary challenge in incorporating any isoleucine residue, labeled or not, stems from the steric hindrance of its β-branched side chain. Therefore, the coupling efficiency of this compound is anticipated to be comparable to that of unlabeled Fmoc-Ile-OH. To ensure complete incorporation, especially in "difficult" sequences, the use of potent coupling reagents and extended coupling times is recommended.
Efficacy in Analytical Applications:
-
NMR Spectroscopy: The benefit of using this compound is significant. The 15N label allows for the acquisition of 1H-15N correlation spectra (like HSQC), which are less crowded and have better resolution than homonuclear 1H-1H spectra, greatly facilitating the assignment of backbone amide signals.
-
Mass Spectrometry: In quantitative proteomics, the +1 Da mass shift provided by the 15N label is sufficient for resolving the labeled peptide from its unlabeled counterpart in high-resolution mass spectrometers. While 13C labeling offers a larger mass shift, 15N labeling provides a cleaner background due to the lower natural abundance of 15N.
Experimental Protocols
The following are generalized protocols for the use of this compound in peptide synthesis and subsequent analysis.
Protocol 1: Incorporation of this compound via Automated Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using an automated peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes in the synthesizer's reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Dissolve this compound (4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered amino acids like isoleucine, a double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Analysis of a 15N-Isoleucine Labeled Peptide by NMR Spectroscopy
-
Sample Preparation: Dissolve the purified 15N-labeled peptide in a suitable NMR buffer (e.g., 90% H2O/10% D2O, 20 mM phosphate (B84403) buffer, pH 6.5) to a final concentration of 0.5-1.0 mM.
-
NMR Data Acquisition:
-
Acquire a 1D 1H spectrum to assess sample purity and concentration.
-
Acquire a 2D 1H-15N HSQC spectrum to observe the correlation between the backbone amide protons and their attached 15N nuclei. This will show a single peak for the 15N-labeled isoleucine residue.
-
Acquire other relevant 2D spectra, such as TOCSY and NOESY, to aid in the full resonance assignment and structural analysis of the peptide.
-
-
Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe). Analyze the chemical shifts and cross-peak patterns to assign resonances and determine the peptide's structure and dynamics.
Protocol 3: Quantification of a Peptide using a 15N-Isoleucine Labeled Internal Standard by LC-MS/MS
-
Sample Preparation: Spike a known amount of the purified this compound synthesized peptide into the biological sample containing the unlabeled target peptide.
-
Sample Processing: Perform enzymatic digestion of the proteins in the sample (if necessary) to generate the target peptide.
-
LC-MS/MS Analysis:
-
Inject the processed sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a suitable chromatographic gradient.
-
Acquire mass spectra in a data-dependent or targeted manner to detect both the unlabeled and the 15N-labeled peptide.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the unlabeled and 15N-labeled peptides.
-
Calculate the peak area ratio of the unlabeled peptide to the 15N-labeled internal standard.
-
Determine the concentration of the unlabeled peptide in the original sample by comparing this ratio to a standard curve or using a single-point calibration.
-
Visualizations
Caption: Workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Benefits of 15N-labeling in NMR and Mass Spectrometry.
Safety Operating Guide
Proper Disposal of Fmoc-Ile-OH-15N: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Fmoc-Ile-OH-15N, a stable isotope-labeled amino acid. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Understanding the Compound: this compound
This compound is the N-fluorenylmethoxycarbonyl (Fmoc) protected form of L-isoleucine, where the nitrogen atom is the stable isotope ¹⁵N. As a stable isotope-labeled compound, it is not radioactive and does not require special handling for radiological waste[1][]. Therefore, its disposal is governed by its chemical properties, which are essentially identical to those of the unlabeled Fmoc-Ile-OH.
Key Data Summary:
| Property | Value | Reference |
| CAS Number | 204633-89-6 | [3] |
| Molecular Formula | C₂₁H₂₃¹⁵NO₄ | [3] |
| Molecular Weight | 354.41 g/mol | |
| Appearance | White to off-white solid | |
| Storage Class | 11 - Combustible Solids |
II. Pre-Disposal and Waste Minimization
Effective waste management begins with proactive measures to minimize waste generation. Consider the following strategies:
-
Optimize experimental protocols to reduce the amount of this compound required.
-
Implement precise inventory management to prevent over-ordering and expiration of the compound.
-
Explore opportunities for reusing or recycling the material where scientifically and safely feasible.
III. Step-by-Step Disposal Protocol
The disposal of this compound should be treated as chemical waste. The following steps provide a clear, procedural guide for its proper disposal.
Step 1: Waste Identification and Classification
Unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office, all chemical waste, including this compound and materials contaminated with it, should be treated as hazardous waste. Based on available data, Fmoc-Ile-OH is not classified as dangerous goods for transport, but standard chemical precautions apply.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect unused or expired this compound powder, along with contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated solid chemical waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a designated liquid chemical waste container. Do not mix with incompatible waste streams. For example, store acids and bases separately.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
Step 3: Waste Container Selection and Labeling
-
Container Compatibility: Use containers that are chemically compatible with the waste and have secure, leak-proof closures. The container should be in good condition, free from cracks or deterioration.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., combustible solid). If it is a mixture, list all components and their approximate percentages. The date the container was first used for waste accumulation should also be included.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the properly labeled waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as a marked area on a benchtop or in a chemical fume hood.
-
The SAA must be under the control of laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 5: Arranging for Disposal
-
Once a waste container is full, or if you are discontinuing the process, arrange for its disposal through your institution's EHS or hazardous waste collection program.
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 6: Handling Empty Containers
-
A container that held this compound can be disposed of as regular trash only after all contents have been removed, leaving as little residue as possible.
-
Before disposal, deface or remove all chemical and hazard labels from the empty container.
-
Remove the cap to allow for visual inspection that the container is empty.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
V. Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Spill Response: In the event of a spill, prevent further leakage if safe to do so. Avoid generating dust. Collect the spilled material using appropriate methods and place it in a labeled hazardous waste container. Ensure the area is well-ventilated.
-
Environmental Precautions: Do not let the product enter drains or the environment.
By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
Essential Safety and Logistical Information for Handling Fmoc-Ile-OH-15N
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides comprehensive, step-by-step procedures for the safe management of Fmoc-Ile-OH-15N, a protected amino acid commonly used in peptide synthesis.
Operational Plan: From Receipt to Disposal
The operational plan for this compound encompasses its entire lifecycle in the laboratory, from receiving and storage to use in experimental procedures and final disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperatures are typically -20°C for short-term and -80°C for long-term storage to ensure stability.[2][3]
-
Keep the container tightly closed to prevent moisture absorption and contamination.
2. Handling the Solid Compound:
-
Handle the solid in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.[4]
-
Avoid generating dust when weighing or transferring the compound.[5]
-
Use appropriate personal protective equipment (PPE) as detailed in the table below.
3. Experimental Use (e.g., Solid-Phase Peptide Synthesis):
-
Fmoc-protected amino acids are key components in solid-phase peptide synthesis (SPPS).
-
The process involves cycles of deprotection, coupling, and washing.
-
Fmoc Deprotection: This step commonly uses a 20% solution of piperidine (B6355638) in dimethylformamide (DMF), which is a basic and toxic solution.
-
Amino Acid Coupling: The protected amino acid is activated and coupled to the growing peptide chain.
-
Final Cleavage: The final step often involves cleavage of the peptide from the resin using a highly corrosive trifluoroacetic acid (TFA) cocktail.
-
All steps involving hazardous solvents and reagents must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound and other hazardous chemicals used in the experimental workflow.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required under normal use with adequate ventilation. A dust mask may be used if there is a risk of generating dust. |
| Preparing Solutions and Reagents | Chemical safety goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a chemical fume hood. |
| Performing Peptide Synthesis | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Handling Chemical Waste | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
Disposal Plan
Proper disposal of this compound and associated chemical waste is crucial to ensure laboratory safety and environmental compliance.
1. Unused or Expired this compound:
-
Solid this compound waste should be disposed of as chemical waste.
-
Do not mix with general laboratory trash or dispose of it down the drain.
-
Place the solid waste in a designated and clearly labeled hazardous waste container.
2. Contaminated Solid Waste:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.
-
These items should be placed in the same designated hazardous waste container as the solid chemical waste.
3. Liquid Waste from Peptide Synthesis:
-
Liquid waste from peptide synthesis is typically categorized into two main streams: basic waste and acidic waste.
-
Basic Waste: The 20% piperidine in DMF solution used for Fmoc deprotection is a basic and toxic waste. Collect this in a dedicated container labeled "Piperidine Waste" or "Basic Waste."
-
Acidic Waste: The TFA cleavage cocktail is highly corrosive and hazardous. This waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste."
-
Follow your institution's specific guidelines for the neutralization and disposal of acidic and basic waste.
4. Final Disposal:
-
All waste containers must be securely closed, properly labeled with the full chemical name and "Hazardous Waste," and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.
Experimental Workflow and Safety Decision Making
To provide a clearer understanding of the operational and safety procedures, the following diagrams illustrate the key workflows and decision-making processes.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision tree for selecting the appropriate PPE for handling this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
